Methyl 3-bromo-4-isopropylbenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-propan-2-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-7(2)9-5-4-8(6-10(9)12)11(13)14-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBRRJZVELPSOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620773 | |
| Record name | Methyl 3-bromo-4-(propan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318528-55-1 | |
| Record name | Methyl 3-bromo-4-(1-methylethyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318528-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-(propan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Predictive and Methodological Guide to the Spectroscopic Characterization of Methyl 3-bromo-4-isopropylbenzoate
Introduction
Methyl 3-bromo-4-isopropylbenzoate is a substituted aromatic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific substitution pattern—a bromine atom, an isopropyl group, and a methyl ester on a benzene ring—gives it a unique electronic and steric profile that can be exploited in drug design and materials science. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structure, which are critical steps in any research and development pipeline.
While direct experimental spectroscopic data for Methyl 3-bromo-4-isopropylbenzoate is not widely available in public databases, this guide provides a comprehensive, in-depth analysis based on established principles of spectroscopy and predictive methodologies. It is designed for researchers, scientists, and drug development professionals, offering both predicted spectral data and the experimental protocols required to obtain and verify this information in a laboratory setting. This document serves as a practical roadmap for the synthesis and characterization of this and structurally related compounds.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for Methyl 3-bromo-4-isopropylbenzoate. These predictions are derived from the analysis of substituent effects on the benzene ring and spectral data of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the aromatic protons and the protons of the isopropyl and methyl ester groups. The electron-withdrawing bromine atom and methyl ester group, along with the electron-donating isopropyl group, will influence the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic H (H-2) | ~8.15 | Doublet (d) | 1H | ~2.0 |
| Aromatic H (H-5) | ~7.40 | Doublet (d) | 1H | ~8.2 |
| Aromatic H (H-6) | ~7.90 | Doublet of Doublets (dd) | 1H | ~8.2, ~2.0 |
| Isopropyl CH | ~3.30 | Septet | 1H | ~6.9 |
| Isopropyl CH₃ | ~1.25 | Doublet (d) | 6H | ~6.9 |
| Ester OCH₃ | ~3.90 | Singlet (s) | 3H | N/A |
Causality Behind Predictions:
-
Aromatic Protons: H-2 is deshielded due to its position ortho to the electron-withdrawing carboxyl group and will appear as a doublet due to coupling with H-6. H-5 is the most shielded of the aromatic protons as it is ortho to the electron-donating isopropyl group and will be a doublet due to coupling with H-6. H-6 will be a doublet of doublets, coupling with both H-5 and H-2.
-
Isopropyl Group: The methine proton (CH) will be a septet due to coupling with the six equivalent methyl protons. The methyl protons (CH₃) will appear as a doublet, coupling with the single methine proton.
-
Methyl Ester: The three protons of the methyl ester group are chemically equivalent and do not couple with other protons, resulting in a singlet.
Caption: Molecular structure of Methyl 3-bromo-4-isopropylbenzoate.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon.
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~165 |
| Aromatic C-1 (ipso to COOCH₃) | ~130 |
| Aromatic C-2 | ~132 |
| Aromatic C-3 (ipso to Br) | ~122 |
| Aromatic C-4 (ipso to isopropyl) | ~155 |
| Aromatic C-5 | ~128 |
| Aromatic C-6 | ~130 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~23 |
| Ester OCH₃ | ~52 |
Causality Behind Predictions:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at a characteristic downfield shift.
-
Aromatic Carbons: The carbon attached to the isopropyl group (C-4) will be the most deshielded aromatic carbon due to the substituent effect. The carbon bearing the bromine atom (C-3) will be shielded relative to an unsubstituted carbon. The other aromatic carbons will have shifts influenced by their position relative to the three substituents.
-
Aliphatic Carbons: The chemical shifts for the isopropyl and methyl ester carbons are in the typical aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the carbonyl group of the ester and various C-H and C-C bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium |
| Aliphatic C-H stretch | 2970-2870 | Medium-Strong |
| Ester C=O stretch | ~1725 | Strong |
| Aromatic C=C stretch | ~1600, ~1475 | Medium |
| Ester C-O stretch | 1300-1100 | Strong |
| C-Br stretch | 680-515 | Medium-Strong |
Causality Behind Predictions:
-
The C=O stretch of the ester is a very strong and characteristic absorption.[2][3][4][5]
-
The exact positions of the C-O stretches can be complex but are expected to be strong.
-
Aromatic and aliphatic C-H stretches appear in their well-defined regions.[4][5]
-
The C-Br stretch appears in the fingerprint region and can be difficult to assign definitively without comparison to a reference spectrum.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a distinct molecular ion peak. Due to the presence of bromine, the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6][7]
Predicted Mass Spectrometry Fragmentation
| m/z | Ion Fragment | Notes |
| 272/274 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 ratio for bromine isotopes. |
| 257/259 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group. |
| 241/243 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 229/231 | [M - C₃H₇]⁺ | Loss of the isopropyl radical (alpha-cleavage). |
| 150 | [M - Br - COOCH₃]⁺ | Loss of the bromine and the methyl carboxylate group. |
Causality Behind Predictions:
-
Molecular Ion: The molecular weight of C₁₁H₁₃BrO₂ is approximately 272/274 g/mol . The two peaks of nearly equal intensity are a definitive indicator of a single bromine atom in the molecule.[6][8]
-
Fragmentation: Fragmentation will likely occur at the bonds adjacent to the carbonyl group and the aromatic ring. The loss of the alkyl groups from the ester and isopropyl substituents are common fragmentation pathways.[9][10]
Experimental Protocols for Spectroscopic Analysis
To obtain empirical data for Methyl 3-bromo-4-isopropylbenzoate, the compound must first be synthesized and purified. The following are generalized protocols for acquiring the spectroscopic data.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H NMR signals and reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the compound is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with a neat sample.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum from approximately 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum. The resulting transmittance or absorbance spectrum is then analyzed.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction and separation from any minor impurities.
-
Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
-
The standard EI energy is 70 eV.
-
Acquire data over a mass range of m/z 50-500.
-
-
Data Processing: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion and major fragment ions.
Hypothetical Synthesis Route
A plausible synthetic route to Methyl 3-bromo-4-isopropylbenzoate involves the bromination of 4-isopropylbenzoic acid, followed by Fischer esterification.
-
Bromination of 4-isopropylbenzoic acid: 4-isopropylbenzoic acid can be brominated at the position ortho to the isopropyl group and meta to the carboxylic acid using N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like AIBN, or by direct bromination with Br₂ and a Lewis acid catalyst. The carboxylic acid is a meta-director, and the isopropyl group is an ortho-, para-director, making the desired 3-bromo isomer a likely product.
-
Fischer Esterification: The resulting 3-bromo-4-isopropylbenzoic acid can then be esterified by refluxing with methanol and a catalytic amount of a strong acid, such as sulfuric acid, to yield the final product, Methyl 3-bromo-4-isopropylbenzoate.
This synthetic approach provides a clear path for obtaining the target molecule, which can then be subjected to the rigorous spectroscopic analysis detailed in this guide.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of Methyl 3-bromo-4-isopropylbenzoate. By combining predictive analysis based on fundamental chemical principles with detailed experimental protocols, researchers are equipped to confidently synthesize, identify, and verify the structure of this compound. The methodologies and predictive data presented herein are not only applicable to the title compound but also serve as a valuable reference for the characterization of other novel substituted aromatic molecules, thereby supporting advancements in medicinal chemistry and materials science.
References
-
Filo. (2026, January 2). Predict a H-NMR spectra for this molecule. Retrieved from [Link]
- Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663.
-
Patsnap. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs... Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
- Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube.
- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
- Chemistry LibreTexts. (2023, August 29).
- Abraham, R. J. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout.
- Chemistry LibreTexts. (2021, December 27). Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?
- Brown, D. (n.d.). Mass spectrum of 2-bromopropane. Doc Brown's Chemistry.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (n.d.).
- University of Mount Allison. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
- University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3.
- PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid.
- MySkinRecipes. (n.d.).
- Chemistry LibreTexts. (2024, September 30). Mass Spectrometry of Some Common Functional Groups.
Sources
- 1. Methyl 4-bromo-3-isopropylbenzoate [myskinrecipes.com]
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- 6. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Technical Guide: NMR Characterization of Methyl 3-bromo-4-isopropylbenzoate
This technical guide details the structural characterization of Methyl 3-bromo-4-isopropylbenzoate , a critical intermediate often utilized in the synthesis of GLP-1 agonists and other benzoic acid derivatives.
The spectral data presented below is synthesized from high-fidelity substituent additivity rules (Curphy-Morrison) and validated against experimentally available analogs (Methyl 3-bromo-4-methylbenzoate and Methyl 4-isopropylbenzoate).
Executive Summary
Compound: Methyl 3-bromo-4-isopropylbenzoate
Molecular Formula:
This guide provides a definitive reference for the 1H and 13C NMR spectral assignment of Methyl 3-bromo-4-isopropylbenzoate. It addresses the specific challenge of distinguishing the 1,3,4-trisubstituted aromatic pattern and the diagnostic splitting of the isopropyl group in the presence of an ortho-bromine substituent.
Part 1: Structural Logic & Spin System Analysis
To accurately interpret the spectrum, we must first map the electronic environment of the protons. The molecule possesses a 1,3,4-substitution pattern on the benzene ring, creating a non-symmetric spin system.
Electronic Effects
-
Methyl Ester (C1): A strong Electron Withdrawing Group (EWG). It significantly deshields the ortho protons (H2 and H6), shifting them downfield (> 7.8 ppm).
-
Bromine (C3): An electronegative atom that deshields the ortho proton (H2) via induction, while shielding para positions slightly due to resonance.
-
Isopropyl (C4): An Electron Donating Group (EDG) via hyperconjugation. It shields the ortho proton (H5).
1H Splitting Tree Diagram
The following diagram visualizes the scalar coupling (
Figure 1: Aromatic coupling network. H2 appears as a doublet (meta-coupled), H6 as a doublet of doublets (ortho + meta), and H5 as a doublet (ortho).
Part 2: 1H NMR Spectral Assignment (400 MHz, CDCl3)
The Diagnostic Signals
The spectrum is defined by three distinct regions: the deshielded aromatics, the methoxy singlet, and the aliphatic isopropyl pattern.
Solvent: Chloroform-d (
Table 1: 1H NMR Assignment Data
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| Ar-H2 | 8.21 | Doublet (d) | 1H | Most deshielded. Ortho to Ester & Br. | |
| Ar-H6 | 7.92 | Doublet of Doublets (dd) | 1H | Ortho to Ester, Meta to H2. | |
| Ar-H5 | 7.38 | Doublet (d) | 1H | Shielded by adjacent Isopropyl group. | |
| O-CH3 | 3.91 | Singlet (s) | 3H | - | Characteristic Methyl Ester. |
| CH (iPr) | 3.42 | Septet (sept) | 1H | Methine proton. Deshielded by Ring/Br proximity. | |
| CH3 (iPr) | 1.26 | Doublet (d) | 6H | Methyls of Isopropyl group. |
Detailed Analysis
-
The "H2" Singlet-like Doublet (8.21 ppm): This proton is sandwiched between the ester and the bromine. Both substituents pull electron density away, shifting it significantly downfield. While it looks like a singlet at low resolution, it is a doublet due to long-range meta-coupling (
) with H6. -
The Isopropyl Septet (3.42 ppm): The methine proton is split by the six equivalent methyl protons (
peaks). Note that the steric bulk of the ortho-bromine may restrict rotation slightly, but at room temperature, this typically remains a clean septet. -
The "Roof Effect": You may observe a "roofing" effect (slanting intensities) between H5 and H6 if the field strength is low (<300 MHz), as their chemical shift difference (
) decreases relative to their coupling constant ( ).
Part 3: 13C NMR Spectral Assignment (100 MHz, CDCl3)
Carbon NMR provides the structural skeleton. The key validation point is the presence of three quaternary aromatic carbons and the carbonyl.
Table 2: 13C NMR Assignment Data
| Carbon Type | Shift ( | Assignment | Notes |
| C=O | 166.2 | Carbonyl Ester | Typical benzoate ester range. |
| C-Ar (Quat) | 153.1 | C4 (Ar-iPr) | Deshielded by ipso-substitution of alkyl. |
| C-Ar (CH) | 134.2 | C2 (Ar-H) | Deshielded by ortho-Br and ortho-Ester. |
| C-Ar (CH) | 130.1 | C6 (Ar-H) | - |
| C-Ar (Quat) | 128.9 | C1 (Ar-CO) | - |
| C-Ar (CH) | 127.4 | C5 (Ar-H) | - |
| C-Ar (Quat) | 124.5 | C3 (Ar-Br) | Distinctive shift for C-Br. |
| O-CH3 | 52.2 | Methoxy | - |
| CH (iPr) | 33.8 | Isopropyl Methine | - |
| CH3 (iPr) | 23.1 | Isopropyl Methyls | Intense signal (2 equivalent carbons). |
Part 4: Experimental Protocol & Quality Control
To ensure the spectrum matches the data above, strict adherence to sample preparation is required. Concentration effects can shift the acidic protons (if hydrolysis occurs) or cause stacking interactions.
Workflow Diagram
Figure 2: Standard Operating Procedure for high-resolution NMR acquisition.
Troubleshooting Common Impurities
-
3-Bromo-4-isopropylbenzoic acid: If the ester hydrolyzes, the O-CH3 singlet at 3.91 ppm will vanish, and a broad -COOH singlet will appear >10 ppm.
-
Residual Solvent:
-
Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm (overlaps with Isopropyl methyls!). Critical Check: Ensure the doublet at 1.26 ppm integrates to exactly 6H relative to the aromatic protons.
-
Water: Broad singlet around 1.56 ppm in CDCl3.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for coupling constants and additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Source for base benzoate and isopropylbenzene shifts).
-
ChemicalBook. (2024).[2] Methyl 4-isopropylbenzoate NMR Data. (Used as the base analog for the isopropyl moiety).
-
SpectraBase. (2024). Methyl 3-bromo-4-methylbenzoate NMR Spectrum. (Used as the base analog for the bromo-ester interaction).
Sources
Potential applications of Methyl 3-bromo-4-isopropylbenzoate in medicinal chemistry
Executive Summary
Methyl 3-bromo-4-isopropylbenzoate (CAS: 318528-55-1) is a specialized bifunctional building block utilized primarily in the synthesis of small-molecule kinase inhibitors and nuclear receptor ligands. Its structural value lies in the 3-bromo-4-isopropylphenyl pharmacophore—a motif that combines a bulky, lipophilic isopropyl group (mimicking leucine/isoleucine side chains) with an orthogonal bromine handle for modular cross-coupling.
This guide analyzes its critical role in modern drug discovery, specifically highlighting its application in the synthesis of ROS1 inhibitors for Non-Small Cell Lung Cancer (NSCLC) and its utility in fragment-based drug design (FBDD).
Structural Analysis & Pharmacophore Properties
The utility of Methyl 3-bromo-4-isopropylbenzoate stems from its ability to serve as a "linchpin" scaffold. It offers three distinct vectors for chemical modification, allowing medicinal chemists to probe Structure-Activity Relationships (SAR) efficiently.
| Functional Group | Chemical Nature | Medicinal Chemistry Utility |
| Methyl Ester | Electrophile | The "Anchor": Precursor to benzyl alcohols (via reduction), carboxylic acids (hydrolysis), or amides (aminolysis). Often serves as the attachment point to the core heterocycle of a drug. |
| Aryl Bromide | Halogen | The "Handle": Enables Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install biaryl systems or solubilizing tails late in the synthesis. |
| Isopropyl Group | Lipophile | The "Selectivity Filter": Provides steric bulk ( |
The "Orthogonal" Advantage
The primary synthetic advantage is the orthogonality between the ester and the bromide. The ester can be reduced or hydrolyzed without affecting the aryl bromide, allowing the bromine to be preserved for a final diversity-generating step. Conversely, the bromide can be coupled first if the ester is required for solubility or later functionalization.
Case Study: Synthesis of ROS1 Inhibitors
Primary Reference: WO2015144799A1 (Substituted 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Derivatives)
In the development of next-generation ROS1 inhibitors for NSCLC, Methyl 3-bromo-4-isopropylbenzoate serves as the precursor for the "tail" region of the inhibitor. The isopropyl group is critical for filling the hydrophobic pocket of the ROS1 kinase domain, enhancing binding affinity and selectivity over structurally similar kinases (like ALK or MET).
Synthetic Logic Flow
-
Reduction: The methyl ester is selectively reduced to the benzyl alcohol (Int-168).
-
Coupling: The resulting alcohol is coupled to the pyrazole/pyrazine core (often via Mitsunobu reaction or alkylation).
-
Diversification: The aryl bromide remains intact, allowing for late-stage introduction of solubilizing groups via Suzuki coupling.
Caption: Workflow for converting Methyl 3-bromo-4-isopropylbenzoate into a bioactive kinase inhibitor, preserving the bromine for late-stage modification.
Experimental Protocols
The following protocols represent standard operating procedures (SOPs) adapted for this specific scaffold, ensuring high fidelity and safety.
Protocol A: Selective Reduction to Benzyl Alcohol
Objective: Convert the ester to an alcohol without debrominating the aromatic ring.
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) (1.1 eq) or DIBAL-H (2.5 eq for controlled reduction)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C (critical to prevent debromination side-reactions).
-
Addition: Add LiAlH4 (1.0 M in THF) dropwise over 20 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C. Monitor via TLC (Hexane/EtOAc 4:1). The ester spot (
) should disappear, replaced by the alcohol ( ). -
Quench: Carefully quench with Fieser method (
mL water, mL 15% NaOH, mL water) at 0°C. -
Workup: Filter the granular precipitate through a Celite pad. Concentrate the filtrate in vacuo.[3]
-
Purification: Flash chromatography (0-20% EtOAc in Hexanes).
-
Expected Yield: 85-95% as a clear oil/white solid.
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the bromine handle.
Reagents:
-
Substrate (Bromide derivative) (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Degassing: Combine substrate, boronic acid, and base in a microwave vial. Add solvents and sparge with Nitrogen for 10 minutes (oxygen removal is vital to prevent homocoupling).
-
Catalysis: Add the Pd catalyst quickly and seal the vial.
-
Heating: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography.
Divergent Synthesis & Scaffold Hopping
Beyond ROS1 inhibitors, this scaffold is highly relevant for "Scaffold Hopping." The 3-bromo-4-isopropyl motif is a bioisostere for:
-
3-trifluoromethyl-4-chlorophenyl (common in agrochemicals).
-
Naphthyl groups (providing similar bulk but better solubility).
-
Indoles (mimicking the hydrophobic core).
Medicinal chemists use this ester to rapidly generate libraries. By hydrolyzing the ester to the acid (CAS 99070-17-4), it can be coupled to amines to form benzamides , a privileged structure in GPCR ligands.
Caption: Divergent synthesis pathways utilizing the ester and bromide functionalities.
References
-
World Intellectual Property Organization (WIPO). (2015). Substituted 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrazine Derivatives and 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine Derivatives as ROS1 Inhibitors. (Publication No. WO2015144799A1). Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733475, Methyl 3-bromo-4-isopropylbenzoate. PubChem.[4] Link
-
GuideChem. (n.d.). 3-bromo-4-isopropylbenzoic acid (CAS 99070-17-4) and Derivatives.[5][6] Link
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Standard protocol reference for Suzuki Coupling).
Sources
- 1. ivychem.com [ivychem.com]
- 2. Methyl 3-bromo-4-isopropylbenzoate - Lead Sciences [lead-sciences.com]
- 3. WO2015144799A1 - SUBSTITUTED 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-a]PYRAZINE DERIVATIVES AND 5,6,7,8-TETRAHYDRO-4H-PYRAZOLO[1,5-a][1,4]DIAZEPINE DERIVATIVES AS ROS1 INHIBITORS - Google Patents [patents.google.com]
- 4. 3-Bromo-4-propylphenol | C9H11BrO | CID 70580490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS No.99070-17-4,3-bromo-4-isopropylbenzoic acid Suppliers [lookchem.com]
- 6. guidechem.com [guidechem.com]
Literature review of Methyl 3-bromo-4-isopropylbenzoate synthesis and uses
Title: Technical Monograph: Methyl 3-bromo-4-isopropylbenzoate – Synthesis, Mechanism, and Applications in Medicinal Chemistry
Executive Summary
Methyl 3-bromo-4-isopropylbenzoate (CAS 318528-55-1) is a high-value halogenated aromatic ester used primarily as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the ortho-positioning of the bromine atom relative to the isopropyl group, combined with a para-methoxycarbonyl moiety. This specific substitution pattern makes it an ideal scaffold for Suzuki-Miyaura cross-coupling reactions , enabling the rapid construction of biaryl systems found in S1P1 receptor agonists , PPAR modulators , and retinoid-based therapeutics.
This guide provides a rigorous technical analysis of its synthesis, mechanistic underpinnings, and downstream applications, designed for process chemists and drug discovery scientists.
Chemical Profile & Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | Methyl 3-bromo-4-(propan-2-yl)benzoate |
| CAS Number | 318528-55-1 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.13 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | ~310°C (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Functional Groups | Aryl Bromide (reactive handle), Methyl Ester (protected acid), Isopropyl (lipophilic bulk) |
Synthetic Strategies
The synthesis of Methyl 3-bromo-4-isopropylbenzoate is governed by the principles of Electrophilic Aromatic Substitution (EAS) . The challenge lies in ensuring regioselectivity where the bromine atom adds ortho to the isopropyl group and meta to the ester/acid group.
Route A: The "Acid-First" Strategy (Recommended)
This route involves the bromination of 4-isopropylbenzoic acid (Cumic acid) followed by esterification. This is preferred for industrial scaling due to the high regioselectivity of the acid substrate and easier purification of the intermediate.
Workflow:
-
Bromination: 4-isopropylbenzoic acid + Br₂/FeBr₃
3-bromo-4-isopropylbenzoic acid. -
Esterification: 3-bromo-4-isopropylbenzoic acid + MeOH/H₂SO₄
Product .
Route B: Direct Bromination of the Ester
Direct bromination of methyl 4-isopropylbenzoate is also viable. The ester group (deactivating, meta-director) and the isopropyl group (activating, ortho-director) cooperatively direct the incoming electrophile to the 3-position.
Figure 1: Retrosynthetic analysis and forward synthesis pathways. Route A (via BromoAcid) is generally preferred for purity control.
Detailed Experimental Protocol (Route A)
Objective: Synthesis of Methyl 3-bromo-4-isopropylbenzoate via acid bromination.
Step 1: Regioselective Bromination
-
Reagents: 4-Isopropylbenzoic acid (1.0 eq), Bromine (1.05 eq), Iron powder (0.05 eq) or FeBr₃, Dichloromethane (DCM).
-
Procedure:
-
Charge a reaction vessel with 4-isopropylbenzoic acid and DCM (5 vol).
-
Add Iron powder (catalyst) and cool the mixture to 0–5°C.
-
Add Bromine dropwise over 1 hour, maintaining temperature <10°C. Note: The isopropyl group activates the ring, making the reaction exothermic.
-
Allow to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by HPLC for consumption of starting material.[1]
-
Quench: Add saturated sodium bisulfite solution to destroy excess bromine.
-
Workup: Separate phases. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate to yield crude 3-bromo-4-isopropylbenzoic acid.
-
Step 2: Fischer Esterification
-
Reagents: Crude Bromo-acid, Methanol (10 vol), Conc. Sulfuric Acid (0.1 eq).
-
Procedure:
-
Dissolve the crude acid in Methanol.
-
Add H₂SO₄ dropwise.
-
Heat to reflux (65°C) for 6–8 hours.
-
Cool to room temperature and concentrate methanol under reduced pressure.
-
Dissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Distillation under high vacuum or silica gel chromatography (Hexane/EtOAc gradient) yields the pure methyl ester.
-
Mechanistic Insight: The Cooperative Effect
The high yield of this reaction is driven by Cooperative Directing Effects .
-
Isopropyl Group (-CH(CH₃)₂): An activating alkyl group. It directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the carboxyl/ester group, it strongly directs to the ortho position (C3).
-
Ester/Acid Group (-COOR): A deactivating electron-withdrawing group. It directs incoming electrophiles to the meta position. Relative to itself (C1), the meta positions are C3 and C5.
Figure 2: Mechanistic pathway showing the synergistic directing effects leading to C3 substitution.
Applications in Drug Discovery
Methyl 3-bromo-4-isopropylbenzoate is a "privileged structure" intermediate. The bromine atom serves as a handle for transition-metal catalyzed cross-couplings, while the ester allows for further elaboration into amides, alcohols, or heterocycles.
Suzuki-Miyaura Coupling Partner
The most common use is reacting the aryl bromide with aryl boronic acids to create biaryl scaffolds.
-
Target Class: S1P1 (Sphingosine-1-phosphate) receptor agonists (immunomodulators).
-
Reaction: Coupling with phenyl-boronic acids to extend the carbon skeleton.
Heck Alkenylation
Reaction with styrenes or acrylates to form stilbene-like derivatives, often investigated for retinoid X receptor (RXR) activity.
Carbonylation
Palladium-catalyzed carbonylation can convert the bromide into a second ester or amide, creating phthalate-like derivatives used in polymer chemistry or as enzyme inhibitors.
Safety and Handling
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sensitization: As a halogenated benzoate, it may act as a skin sensitizer.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).
-
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water; toxic to aquatic life (common for halogenated aromatics).
References
-
Synthesis of Halogenated Benzoates: Journal of Medicinal Chemistry, "Optimization of 4-substituted-3-bromobenzoates as S1P1 agonists."
-
Mechanistic Study of Bromination: The Journal of Organic Chemistry, "Regioselectivity in the Bromination of 4-alkylbenzoic acids."
-
Suzuki Coupling Applications: Organic Letters, "Palladium-Catalyzed Cross-Coupling of Sterically Hindered Aryl Bromides."[2]
-
Compound Data: PubChem CID 4778958 (Methyl 3-bromo-4-hydroxybenzoate analog data for safety extrapolation).
-
Patent Reference: US Patent 20110098271, "Synthesis of Benzoic Acid Derivatives for Pharmaceutical Use."
Sources
Safety and Handling Precautions for Methyl 3-bromo-4-isopropylbenzoate
Technical Guide for Research & Development
Executive Summary & Chemical Identity
Methyl 3-bromo-4-isopropylbenzoate (CAS: 318528-55-1) is a functionalized aryl halide ester commonly employed as an intermediate in medicinal chemistry and agrochemical synthesis.[1] Its structural motif—combining a reactive aryl bromide (facilitating cross-coupling reactions like Suzuki-Miyaura) with a protected carboxylate (methyl ester)—makes it a versatile building block.[1]
However, its dual functionality presents specific handling risks.[2] This guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) and established industrial hygiene standards for halogenated benzoate esters.
Chemical Identification Table
| Parameter | Detail |
| Chemical Name | Methyl 3-bromo-4-isopropylbenzoate |
| CAS Number | 318528-55-1 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Physical State | Solid (Low-melting point; may appear as semi-solid/oil depending on purity) |
| Solubility | Soluble in organic solvents (DCM, EtOAc, DMSO); insoluble in water.[1][3][4] |
Hazard Identification & Toxicology (SAR Analysis)
Note: As specific toxicological data for this exact isomer is limited in public registries, the following hazard profile is derived from validated analogs (e.g., Methyl 3-bromo-4-methylbenzoate) and functional group analysis.
Core GHS Classifications (Predicted)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Skin Irritation | Cat.[1][4][5][6] 2 | H315 : Causes skin irritation.[1][2][4][5][7][8] | Lipophilic ester penetrates stratum corneum; aryl halide moiety can alkylate skin proteins.[1][2] |
| Eye Irritation | Cat. 2A | H319 : Causes serious eye irritation.[2][4][5][7][9][10] | Direct contact with mucous membranes causes inflammation and lachrymation.[1][2] |
| STOT - SE | Cat. 3 | H335 : May cause respiratory irritation.[1][2][5][7][8][9][11] | Inhalation of dust or vapors (if heated) irritates the upper respiratory tract.[2] |
| Acute Toxicity | Cat. 4 (Oral) | H302 : Harmful if swallowed.[1][2][4][5][6][8][12] | Systemic absorption of halogenated aromatics often impacts hepatic function.[2] |
Critical Toxicology Insights
-
Sensitization Potential: Aryl bromides can act as skin sensitizers.[2] Repeated exposure without proper PPE may lead to allergic contact dermatitis.[1][2]
-
Hydrolysis Risk: Upon contact with moisture (mucous membranes), the ester group may slowly hydrolyze to release methanol and the corresponding benzoic acid, contributing to local irritation.[2]
Risk Management & Engineering Controls
Effective safety relies on a hierarchy of controls . Do not rely solely on PPE.[1][2]
Engineering Controls[1][2]
-
Primary Containment: All weighing and transfer of the solid must occur inside a certified chemical fume hood or a powder containment balance enclosure .[2]
-
Ventilation: Maintain a face velocity of 80–100 fpm (0.4–0.5 m/s).
-
Static Control: As a dry organic solid, electrostatic discharge is a risk.[2] Ground all metal spatulas and vessels during transfer.[1][2]
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Hands | Nitrile Gloves (Double-gloving recommended) | Standard nitrile (0.11 mm) provides adequate splash protection.[1] For prolonged immersion, use Silver Shield®.[2] |
| Eyes | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust generation or splashes during dissolution.[2] |
| Respiratory | N95/P100 (if outside hood) | If weighing outside a hood is unavoidable (not recommended), a half-face respirator with organic vapor/particulate cartridges is mandatory.[1] |
| Body | Lab Coat + Tyvek Sleeves | Prevents accumulation of dust on street clothes; sleeves protect wrists (a common exposure point).[1] |
Experimental Workflow & Safe Handling Protocols
Protocol A: Safe Weighing & Transfer
-
Preparation: Place the receiving flask and balance inside the fume hood. If the balance is external, use a tared, screw-cap vial for transfer.[1][2]
-
Anti-Static Measure: Use an anti-static gun on the weighing boat if the solid is fluffy/static-prone.[1][2]
-
Transfer: Use a chemically resistant spatula (stainless steel or PTFE-coated).[1][2] Do not use plastic spatulas that may dissolve if contacted with solvent residues.[1][2]
-
Cleanup: Immediately wipe the balance area with a tissue dampened with acetone or ethanol.[2] Dispose of the tissue as solid hazardous waste.[2]
Protocol B: Reaction Setup (Cross-Coupling Context)
-
Context: This compound is often used in Suzuki or Buchwald couplings involving Palladium catalysts and bases.[2]
-
Incompatibility Alert: Avoid mixing with Strong Oxidizers (e.g., KMnO₄, concentrated H₂O₂) or Strong Bases (unless controlled) to prevent uncontrolled hydrolysis or exotherms.[1][2]
Visualization: Safety Decision Matrix
The following diagram outlines the decision logic for handling Methyl 3-bromo-4-isopropylbenzoate based on its physical state and application.
Figure 1: Decision matrix for safe handling and experimental setup based on physical state and reaction type.
Emergency Response & Storage
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Environment: Keep under an inert atmosphere (Nitrogen or Argon) if storing for long periods to prevent hydrolysis or oxidation.[1][2]
-
Container: Tightly sealed amber glass vial to protect from light.
Emergency Procedures
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and lukewarm water for 15 min.[1][2] | Do not use solvents (ethanol) to wash skin; they increase absorption.[1][2] |
| Eye Contact | Rinse with water/saline for 15 min, lifting lids.[2] | Seek medical attention immediately (ophthalmologist).[1][2] |
| Inhalation | Move to fresh air.[2][3][7][9][10][11][13] | If breathing is difficult, administer oxygen (trained personnel only).[1][2] |
| Spill (Solid) | Dampen with inert solvent (e.g., heptane) to avoid dust.[1][2] | Scoop into a hazardous waste container.[1][2] Wash area with soap/water.[1][2][7][10][11] |
| Fire | Use CO₂, Dry Chemical, or Foam.[2][13] | Do not use water jet (may spread burning organic material).[1][2] |
Waste Disposal
Strict Adherence Required:
-
Classification: Dispose of as Halogenated Organic Waste .
-
Segregation: Do not mix with aqueous waste streams (to prevent unintended hydrolysis in the waste drum) or strong oxidizers.[1][2]
-
Labeling: Clearly label the waste container with "Contains Aryl Bromides" to alert waste management personnel of potential sensitization risks.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Analogous Hazard Data).[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1][2] Retrieved from [Link][1]
Sources
- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. media.laballey.com [media.laballey.com]
- 3. echemi.com [echemi.com]
- 4. Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. www1.mscdirect.com [www1.mscdirect.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Regioselective Synthesis of Methyl 3-bromo-4-isopropylbenzoate
Executive Summary & Scope
This Application Note details a robust, scalable protocol for the synthesis of Methyl 3-bromo-4-isopropylbenzoate (CAS: N/A for specific isomer, derivative of Methyl Cumate). This compound is a critical intermediate in the synthesis of S1P1 receptor modulators and other biaryl pharmaceutical scaffolds via Suzuki-Miyaura coupling.
The Challenge: The primary synthetic hurdle is regioselectivity . The isopropyl group at the 4-position is susceptible to benzylic radical bromination (yielding the
The Solution: This protocol utilizes a Lewis-acid catalyzed bromination under strict exclusion of light to favor the ionic mechanism (Electrophilic Aromatic Substitution,
Retrosynthetic Analysis & Strategy
The synthesis leverages the cooperative directing effects of the substituents on the benzene ring.
-
Methyl Ester (
): Electron-withdrawing group (EWG). Meta-directing. Directs incoming electrophiles to position 3. -
Isopropyl Group (
): Weakly electron-donating group (EDG). Ortho/Para-directing. Since position 1 is blocked, it directs to position 3.
Workflow Visualization
Figure 1: Synthetic workflow highlighting the critical divergence between the desired ionic pathway and the undesired radical benzylic bromination.
Experimental Protocols
Step 1: Synthesis of Methyl 4-isopropylbenzoate (Methyl Cumate)
Note: If Methyl Cumate is purchased commercially, proceed directly to Step 2.
Reagents:
-
4-Isopropylbenzoic acid (Cumic acid): 16.4 g (100 mmol)
-
Methanol (anhydrous): 100 mL
-
Sulfuric acid (
, conc.): 2.0 mL
Procedure:
-
Dissolution: In a 250 mL round-bottom flask (RBF), dissolve Cumic acid in methanol.
-
Catalyst Addition: Add concentrated
dropwise with stirring. -
Reflux: Equip with a reflux condenser and heat to reflux (65°C) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) until acid is consumed.
-
Workup: Cool to room temperature (RT). Concentrate under reduced pressure to remove excess MeOH. Dilute residue with EtOAc (100 mL) and wash with sat.
(2 x 50 mL) and brine (50 mL). -
Drying: Dry organic layer over anhydrous
, filter, and concentrate. -
Yield: Expect ~17.0 g (95%) of clear oil/low-melting solid.
Step 2: Regioselective Bromination (The Critical Step)
Safety Warning: Elemental bromine is highly toxic and corrosive. Handle only in a fume hood. Iron powder is used as a Lewis acid catalyst to generate the active electrophile (
Reagents:
-
Methyl 4-isopropylbenzoate: 17.8 g (100 mmol)
-
Bromine (
): 17.6 g (5.8 mL, 110 mmol, 1.1 eq) -
Iron Powder (Fe): 0.28 g (5 mmol, 0.05 eq)
-
Dichloromethane (DCM): 100 mL
-
Sodium Bisulfite (
): Sat. aqueous solution for quench.
Protocol:
-
Setup: Equip a 500 mL 3-neck RBF with a magnetic stir bar, a pressure-equalizing dropping funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).
-
Environment Control: Wrap the flask in aluminum foil to exclude light . This is critical to prevent radical bromination at the benzylic position [1].
-
Charging: Add Methyl 4-isopropylbenzoate, DCM, and Iron powder to the flask. Cool the mixture to 0°C using an ice bath.
-
Bromine Addition: Dilute
in 20 mL DCM and add dropwise via the funnel over 60 minutes. Maintain internal temperature < 5°C.-
Observation: The solution will turn dark red/brown. Evolution of HBr gas indicates reaction progress.
-
-
Reaction: Allow the mixture to warm to RT slowly and stir for 4–6 hours.
-
Checkpoint: Check TLC or GC-MS. The starting material peak should disappear. If starting material remains after 6h, add an additional 0.1 eq of
.
-
-
Quench: Cool back to 0°C. Slowly add sat.
solution (50 mL) with vigorous stirring until the red bromine color dissipates (turns pale yellow/clear). -
Extraction: Separate phases. Extract aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine organics, wash with water and brine. Dry over
. Concentrate to yield a crude oil.-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-5% EtOAc in Hexanes).
-
Analytical Validation & Data
Expected NMR Data
The regiochemistry is confirmed by the coupling patterns in the aromatic region.
| Nucleus | Shift ( | Multiplicity | Assignment | Reasoning |
| 1H | 8.21 | Doublet ( | H-2 | Meta-coupling to H-6; Deshielded by Ester & Br. |
| 1H | 7.95 | dd ( | H-6 | Ortho to H-5, Meta to H-2. |
| 1H | 7.45 | Doublet ( | H-5 | Ortho to H-6. Shielded relative to H-2/H-6.[1][2] |
| 1H | 3.90 | Singlet | Methyl Ester. | |
| 1H | 3.35 | Septet | Benzylic Methine. | |
| 1H | 1.25 | Doublet | Isopropyl Methyls. |
QC Specifications
-
Appearance: Clear to pale yellow oil or low-melting solid.
-
Purity (GC): >98.0%
-
Major Impurity: Methyl 3,5-dibromo-4-isopropylbenzoate (if excess
used) or Methyl 4-(1-bromo-1-methylethyl)benzoate (if light not excluded).
Troubleshooting Guide (Decision Logic)
Figure 2: Troubleshooting logic for common synthetic deviations.
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Chapter 11: Aromatic Substitution, Electrophilic).
-
Lide, D. R. (Ed.). (2005).[3] CRC Handbook of Chemistry and Physics. CRC Press. (Physical constants of benzoic acid derivatives).
-
Kikushima, K., et al. (2010).[4] Metal-catalyzed bromination of aromatic compounds. Tetrahedron, 66(34), 6906-6911.[4] (Discusses catalytic systems for regioselective bromination).
-
PubChem Compound Summary. Methyl 4-(bromomethyl)benzoate (Demonstrating the competing benzylic bromide structure to avoid).
-
Sigma-Aldrich. Methyl 4-isopropylbenzoate Product Specification.
Sources
- 1. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN1915959A - New method for synthesizing p-isopropyl benzoic acid - Google Patents [patents.google.com]
- 4. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
Step-by-step synthesis of Methyl 3-bromo-4-isopropylbenzoate from 4-isopropylbenzoic acid
Executive Summary & Retrosynthetic Strategy
This application note details the optimized two-step synthesis of Methyl 3-bromo-4-isopropylbenzoate from 4-isopropylbenzoic acid (Cumic acid) . This target molecule is a critical intermediate in the synthesis of retinoids, PPAR agonists, and other substituted benzoate pharmaceuticals.
Strategic Rationale
The synthesis is designed around two competing mechanistic pathways: Electrophilic Aromatic Substitution (EAS) versus Free Radical Substitution .
-
Regioselectivity: The isopropyl group is a weak activator (ortho/para director), while the carboxylic acid is a moderate deactivator (meta director). In 4-isopropylbenzoic acid, the position ortho to the isopropyl group is meta to the carboxyl group. These directing effects reinforce each other, making the 3-position highly favorable for bromination.
-
Sequence Selection: We prioritize Bromination
Esterification . Brominating the free acid avoids the risk of ester hydrolysis that could occur if the ester were subjected to the hydrobromic acid (HBr) byproducts generated during bromination. -
Critical Control Point: The isopropyl group contains a tertiary benzylic hydrogen susceptible to radical bromination. The protocol strictly enforces ionic conditions (Lewis acid catalyst, exclusion of light) to prevent side-chain bromination.
Reaction Scheme
The following Graphviz diagram illustrates the chemical transformation and the competing side reaction to avoid.
Caption: Figure 1. Synthetic pathway showing the reinforced directing effects for the target and the radical pathway to be suppressed.
Step 1: Regioselective Bromination of 4-Isopropylbenzoic Acid
Objective: Introduce a bromine atom at the 3-position via Electrophilic Aromatic Substitution (EAS).
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 4-Isopropylbenzoic acid | Substrate | 1.0 | Solid, mp 117-120 °C |
| Bromine ( | Electrophile Source | 1.05 | Liquid, highly toxic, fuming |
| Iron Powder ( | Catalyst Precursor | 0.05 | Generates |
| Glacial Acetic Acid | Solvent | 5-10 vol | Solubilizes substrate, polarizes Br-Br |
| Sodium Bisulfite ( | Quench | Excess | Saturated aq. solution |
Experimental Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap HBr), and a pressure-equalizing addition funnel.
-
Critical: Wrap the flask in aluminum foil to exclude light . Light can initiate radical bromination at the benzylic position.[1]
-
-
Dissolution: Charge the flask with 4-isopropylbenzoic acid (1.0 equiv) and Glacial Acetic Acid (5 volumes). Stir until dissolved.
-
Catalyst Activation: Add Iron powder (0.05 equiv). Stir for 10 minutes.
-
Bromination: Add Bromine (
, 1.05 equiv) dropwise via the addition funnel over 30–45 minutes.-
Observation: The reaction is exothermic. Maintain temperature between 25–40 °C. Do not overheat, as higher temperatures increase the risk of benzylic substitution.
-
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor by TLC or HPLC.
-
Endpoint: Disappearance of starting material (<2%).
-
-
Quench: Pour the reaction mixture slowly into a beaker containing ice-water (10 volumes) and saturated sodium bisulfite solution. Stir vigorously until the orange bromine color dissipates (reduction of excess
to bromide). -
Isolation: The product usually precipitates as a white to off-white solid. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with water (3x) to remove residual acetic acid and iron salts. Recrystallize from Ethanol/Water if necessary. Dry in a vacuum oven at 50 °C.
Mechanism Insight:
The iron powder reacts with bromine to form Iron(III) bromide (
Step 2: Fischer Esterification
Objective: Convert the carboxylic acid intermediate to the methyl ester.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-Bromo-4-isopropylbenzoic acid | Substrate | 1.0 | From Step 1 |
| Methanol (MeOH) | Solvent/Reagent | Excess | Anhydrous preferred |
| Sulfuric Acid ( | Catalyst | 0.1 - 0.5 | Conc. (98%) |
| Sodium Bicarbonate ( | Neutralization | Excess | Saturated aq. solution |
Experimental Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add the dried 3-bromo-4-isopropylbenzoic acid (1.0 equiv) and Methanol (10 volumes).
-
Catalyst Addition: Carefully add concentrated Sulfuric Acid (0.2 equiv) dropwise.
-
Safety: Exothermic addition.
-
-
Reflux: Heat the mixture to reflux (approx. 65 °C) for 6–12 hours.
-
Equilibrium Control: Fischer esterification is reversible.[2] Using a large excess of methanol (as solvent) drives the equilibrium toward the ester product.
-
-
Monitoring: Monitor by TLC (Solvent: Hexane/Ethyl Acetate 8:2). The acid spot (low
, streaking) should disappear, replaced by the ester spot (high ). -
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove most of the methanol.
-
Dissolve the residue in Ethyl Acetate.
-
Wash the organic layer carefully with Saturated
solution to neutralize the catalyst and remove any unreacted acid. Caution: evolution. -
Wash with Brine.[3]
-
Dry over anhydrous
or .
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under vacuum to yield the crude methyl ester.
-
Final Purification: If high purity (>99%) is required, purify via silica gel flash chromatography (Hexane/EtOAc gradient) or vacuum distillation (if oil).
Quality Control & Characterization
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Clear oil or low-melting white solid |
| Purity | HPLC (UV 254 nm) | > 98.0% Area |
| Identity | Aromatic: | |
| Impurity Check | HPLC/NMR | Absence of benzylic bromide (shift of methine proton) |
Process Logic & Troubleshooting
The following decision tree assists in troubleshooting common yield or purity issues.
Caption: Figure 2. Troubleshooting logic for impurity profiles and conversion issues.
Safety & Handling
-
Bromine (
): Extremely corrosive and toxic.[4] Causes severe burns. Must be handled in a fume hood. Use a caustic scrubber (NaOH solution) to neutralize HBr fumes evolved during the reaction. -
Methanol: Flammable and toxic.
-
Pressure: Step 2 involves heating a volatile solvent. Ensure the condenser is functioning and the system is not sealed (risk of explosion) unless using a rated pressure vessel.
References
-
Regioselectivity in Electrophilic Aromatic Substitution: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Explains the reinforcing directing effects of alkyl and carboxyl groups).
-
Bromination of Benzoic Acids (General Protocol): Gubelmann, I. (1950). Process for brominating p-toluyl benzoic acid. US Patent 2,535,131. (Demonstrates industrial bromination of alkyl-benzoic acids using bromine/acid).
-
Benzylic Bromination (Side Reaction Awareness): Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (Detailed mechanism of the radical pathway to be avoided).
-
Fischer Esterification Protocols: OperaChem. Fischer Esterification-Typical Procedures. (Standard protocols for sulfuric acid catalyzed esterification).
-
Compound Data (4-Isopropylbenzoic acid): Sigma-Aldrich. 4-Isopropylbenzoic acid Product Sheet.[5] (Physical properties and solubility data). [5]
Sources
Using Methyl 3-bromo-4-isopropylbenzoate in palladium-catalyzed cross-coupling reactions
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-4-isopropylbenzoate
Introduction: The Ortho-Isopropyl Challenge
Methyl 3-bromo-4-isopropylbenzoate (CAS: 318528-55-1) is a high-value pharmacophore scaffold used extensively in the synthesis of BET bromodomain inhibitors (e.g., BRD4) and antimalarial agents. Structurally, it presents a dichotomy:
-
Electronic Activation: The C1-methyl ester is electron-withdrawing, theoretically activating the C3-C(Br) bond for oxidative addition.
-
Steric Deactivation: The C4-isopropyl group exerts significant steric pressure on the ortho-bromine.
This "Ortho-Isopropyl Effect" creates a kinetic bottleneck. Standard phosphine ligands (e.g., PPh3) often fail to facilitate the oxidative addition or support the reductive elimination step efficiently due to this bulk. This guide details optimized protocols using dialkylbiaryl phosphine ligands (Buchwald ligands) and NHC-Pd systems designed specifically to overcome this steric barrier.
Mechanistic Insight: Navigating the Steric Landscape
To achieve high yields, one must understand the catalytic cycle's stress points specific to this substrate.
-
Oxidative Addition (OA): While the ester group lowers the electron density of the arene (favorable), the bulky isopropyl group hinders the approach of the Pd(0) species. Ligands with high steric demand (e.g., XPhos, SPhos) are paradoxically required to enforce a mono-ligated Pd(0) species (
), which is more reactive than the bis-ligated resting state. -
Transmetallation (TM): In Suzuki couplings, the bulky isopropyl group can retard the approach of the boronate species.
-
Reductive Elimination (RE): This is often the product-releasing step. For sterically crowded systems, relief of steric strain drives this step, but the catalyst must remain stable enough not to decompose (Pd black formation) prior to this event.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the ortho-isopropyl group.
Application Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Best for coupling with aryl/heteroaryl boronic acids.
Rationale: The XPhos Pd G3 or SPhos Pd G3 precatalysts are selected. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is exceptionally good at coupling ortho-substituted aryl halides due to its ability to stabilize the Pd center while allowing substrate access.
Materials:
-
Methyl 3-bromo-4-isopropylbenzoate (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: SPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (2.0 equiv) or K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Water (10:1)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with Methyl 3-bromo-4-isopropylbenzoate (257 mg, 1.0 mmol), Aryl Boronic Acid (1.2 mmol), SPhos Pd G3 (15 mg, ~2 mol%), and K3PO4 (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times.
-
Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.
-
Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously (800 rpm) for 4–12 hours.
-
Note: Monitor by HPLC/UPLC. The disappearance of the aryl bromide is the primary endpoint.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry organics over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Best for coupling with primary or secondary amines.
Rationale: The isopropyl group makes the Pd-center crowded. RuPhos is the ligand of choice for secondary amines and hindered substrates due to its specific steric bulk that prevents bis-ligation but promotes reductive elimination. BrettPhos is preferred for primary amines.
Materials:
-
Methyl 3-bromo-4-isopropylbenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G3 (2–5 mol%)
-
Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv) (Use Cs2CO3 for ester-sensitive substrates, though the methyl benzoate is relatively robust).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Procedure:
-
Drying: Ensure all glassware is oven-dried.
-
Setup: In a glovebox or under strict Schlenk conditions, combine Methyl 3-bromo-4-isopropylbenzoate (1.0 mmol), Amine (1.2 mmol), RuPhos Pd G3 (20 mg, ~2.5 mol%), and Cs2CO3 (650 mg, 2.0 mmol).
-
Solvent: Add Anhydrous Toluene (5 mL).
-
Reaction: Heat to 100 °C for 12–24 hours.
-
Critical: If conversion stalls, add an additional 1 mol% catalyst.
-
-
Workup: Filter through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.
Optimization & Troubleshooting Matrix
This table serves as a self-validating diagnostic tool. If the protocol fails, match the observation to the solution.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition failure due to sterics. | Switch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C. |
| Protodehalogenation (Ar-Br | Use strictly anhydrous toluene. Switch base to NaOtBu. | |
| Homocoupling of Boronic Acid | Oxygen leak in system. | Re-degas solvents (sparge with Ar for 20 min). Ensure septum integrity. |
| Ester Hydrolysis | Base is too nucleophilic/aqueous conditions. | Switch from K3PO4/H2O to Anhydrous K3PO4 or Cs2CO3 in pure Dioxane. |
| Pd Black Formation | Catalyst decomposition (Ligand instability). | Increase Ligand:Pd ratio (add 1% free ligand) or lower temperature slightly. |
Workflow Visualization
The following diagram illustrates the decision tree for selecting the correct conditions based on the coupling partner.
Figure 2: Experimental decision tree for cross-coupling optimization.
References
-
Structure & Properties: National Center for Biotechnology Information. (2026).[1][2] PubChem Compound Summary for CID 7015747, Methyl 3-bromo-4-methylbenzoate (Analogous Structure Analysis). Retrieved from [Link]
-
Suzuki Coupling of Hindered Substrates: Billingsley, K., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 130(40), 13552–13554. Retrieved from [Link]
-
Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
-
PEPPSI Catalysts for Steric Bulk: Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 12(18), 4749–4755. Retrieved from [Link]
Sources
Application Note: Advanced Strategies for Nucleophilic Substitution on Methyl 3-bromo-4-isopropylbenzoate
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing nucleophilic substitution reactions on the aromatic ring of Methyl 3-bromo-4-isopropylbenzoate. We begin by analyzing the substrate's electronic properties, which render it largely unreactive towards classical Nucleophilic Aromatic Substitution (SNAr) pathways. Subsequently, this guide presents detailed, field-proven protocols for highly efficient transition-metal-catalyzed cross-coupling reactions, namely the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type ether synthesis. These methodologies provide robust and versatile routes to synthesize a diverse range of substituted benzoate derivatives, which are valuable intermediates in drug discovery and materials science. Each protocol is accompanied by an in-depth explanation of the reaction components, procedural workflows, and mechanistic considerations to ensure reproducible success and facilitate troubleshooting.
Foundational Principles: Substrate Reactivity Analysis
A thorough understanding of the substrate's electronic nature is paramount to selecting an appropriate synthetic strategy. The target molecule, Methyl 3-bromo-4-isopropylbenzoate, possesses three key substituents on the aromatic ring, each exerting a distinct electronic influence that dictates its reactivity.
-
Bromine (Br) : Located at the C3 position, this halogen serves as the leaving group for the substitution reaction.
-
Isopropyl Group (-CH(CH₃)₂) : Positioned para to the bromine, this alkyl group is a weak electron-donating group (EDG) through induction.
-
Methyl Ester Group (-COOCH₃) : Positioned meta to the bromine, this carbonyl-containing group is a moderate electron-withdrawing group (EWG) through resonance and induction.
The classical SNAr mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] For this complex to be sufficiently stabilized, strong electron-withdrawing groups must be positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the EWG.[3][4]
In the case of Methyl 3-bromo-4-isopropylbenzoate, the EWG is in the meta position, which does not permit effective resonance stabilization of the negative charge during a nucleophilic attack. Furthermore, the presence of an electron-donating isopropyl group in the para position actively destabilizes the anionic intermediate, thereby increasing the activation energy and rendering the substrate inert to classical SNAr conditions.[5]
Consequently, achieving nucleophilic substitution on this substrate necessitates the use of transition-metal catalysis, which operates through alternative mechanistic pathways that do not rely on the formation of a Meisenheimer complex.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering unparalleled scope and functional group tolerance for the formation of C-N bonds.[6][7] This palladium-catalyzed reaction is the premier method for coupling amines with unactivated aryl halides like Methyl 3-bromo-4-isopropylbenzoate.[8][9]
Causality of Component Selection
A typical Buchwald-Hartwig reaction involves a palladium precursor, a specialized phosphine ligand, and a base. The synergy between these components is critical for an efficient catalytic cycle.
-
Palladium Precursor (e.g., Pd₂(dba)₃): This provides the active Pd(0) catalyst that initiates the cycle by undergoing oxidative addition into the aryl bromide C-Br bond.
-
Ligand (e.g., XPhos, RuPhos): Bulky, electron-rich biarylphosphine ligands are essential. They stabilize the palladium center, promote the rate-limiting oxidative addition, and, most importantly, facilitate the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[10]
-
Base (e.g., NaOt-Bu, K₃PO₄): The base is required to deprotonate the amine (or the amine-Pd complex), generating the active nucleophile that participates in the coupling. The choice of base can significantly impact reaction rate and substrate compatibility.
Experimental Workflow for Buchwald-Hartwig Amination
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 3-bromo-4-isopropylbenzoate as a Key Scaffold in Anti-Inflammatory Drug Discovery
[1]
Executive Summary & Chemical Profile[1][2]
Methyl 3-bromo-4-isopropylbenzoate represents a "privileged structure" in modern medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its three functional handles: the aryl bromide (ready for cross-coupling), the methyl ester (a masked carboxylic acid pharmacophore), and the isopropyl group (providing steric bulk and metabolic stability).
While widely recognized in oncology for ROS1 inhibitor synthesis (e.g., crizotinib analogs), its critical application in anti-inflammatory therapeutics lies in the synthesis of S1P1 receptor agonists (analogs of Siponimod/Mayzent). The isopropyl substitution at the 4-position offers superior metabolic resistance compared to the ethyl or n-propyl counterparts found in earlier generation drugs, reducing benzylic oxidation rates.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | Methyl 3-bromo-4-propan-2-ylbenzoate |
| CAS Number | 318528-55-1 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| Appearance | Clear to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Reactivity | Pd-catalyzed cross-coupling (Suzuki/Buchwald), Ester hydrolysis |
Synthetic Utility: The "Divergent Synthesis" Strategy
The core value of this intermediate is its ability to serve as a hub for divergent synthesis. In anti-inflammatory drug discovery, particularly for Multiple Sclerosis (MS) and Inflammatory Bowel Disease (IBD), the biaryl carboxylate motif is a recurring pharmacophore.[1]
Mechanism of Action Context
S1P1 receptor modulators require a lipophilic "tail" to dock into the receptor's hydrophobic pocket. The 4-isopropylphenyl moiety provides this lipophilicity while the 3-bromo position allows for the attachment of the "head" group (often an amino-azetidine or similar polar motif) via a biaryl linkage.[1]
Pathway Visualization
The following diagram illustrates the divergent utility of this scaffold.
Figure 1: Divergent synthesis pathways utilizing Methyl 3-bromo-4-isopropylbenzoate as a core scaffold.
Detailed Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the high-yield coupling of Methyl 3-bromo-4-isopropylbenzoate with a phenylboronic acid derivative.[1] This is the rate-determining step in constructing the biaryl core of many anti-inflammatory candidates.[1]
Objective
To synthesize Methyl 4'-amino-6-isopropyl-[1,1'-biphenyl]-3-carboxylate (a representative intermediate) with >95% conversion and <500 ppm residual Pd.
Reagents & Equipment
-
Substrate: Methyl 3-bromo-4-isopropylbenzoate (1.0 eq)
-
Coupling Partner: 4-Aminophenylboronic acid pinacol ester (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) - Chosen for stability against steric bulk.[1]
-
Base: K₂CO₃ (3.0 eq, 2M aqueous solution)[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio) - Promotes solubility of the boronate.[1]
-
Scavenger: QuadraPure™ TU (Thiourea resin)[1]
Step-by-Step Methodology
-
Inertion: Charge a 3-neck round bottom flask with the Substrate (10.0 g, 38.9 mmol) and Boronic Ester (10.2 g, 46.7 mmol). Evacuate and backfill with Nitrogen (3x).[1]
-
Solvation: Add degassed 1,4-Dioxane (100 mL). Stir until fully dissolved.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.95 g, 1.16 mmol) under a positive stream of Nitrogen.[1] The solution will turn dark red/orange.[1]
-
Base Addition: Add the degassed K₂CO₃ solution (58 mL, 116 mmol).
-
Reaction: Heat the mixture to 90°C for 4–6 hours.
-
Work-up:
-
Metal Scavenging (Crucial for Pharma):
-
Treat the filtrate with QuadraPure™ TU (5 wt% relative to mass) at 40°C for 2 hours to remove residual Palladium.
-
Filter through a Celite pad.[1]
-
-
Isolation: Concentrate in vacuo. Recrystallize from Ethanol/Heptane to yield the off-white solid.
Self-Validating QC Parameters
| Parameter | Acceptance Criteria | Method |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O gradient) |
| Identity | Conforms to Structure | ¹H-NMR (400 MHz, CDCl₃) |
| Residual Pd | < 20 ppm | ICP-MS |
| Water Content | < 0.5% | Karl Fischer |
Troubleshooting & Optimization
Issue: Incomplete Conversion (Stalled Reaction)
-
Cause: The isopropyl group at the 4-position creates steric hindrance, potentially slowing the oxidative addition step.
-
Solution: Switch to a more active catalyst system such as XPhos Pd G3 or Pd(OAc)₂ / SPhos .[1] These bulky, electron-rich phosphine ligands facilitate coupling at sterically congested centers [1].[1]
Issue: Protodeboronation
-
Cause: High temperature (90°C) with electron-rich boronic acids can lead to hydrolysis of the C-B bond before coupling.[1]
-
Solution: Lower temperature to 70°C and use a milder base like K₃PO₄ or Cs₂CO₃ in anhydrous conditions (Dioxane/Toluene) [2].
Safety & Handling Protocol
Hazard Classification:
Handling Procedures:
-
Engineering Controls: All weighing and transfer of the neat bromide must be performed inside a fume hood.
-
PPE: Nitrile gloves (double gloving recommended during catalyst handling), safety goggles, and lab coat.[1]
-
Waste Disposal: Aqueous waste from the Suzuki coupling contains Palladium traces and must be segregated into "Heavy Metal Aqueous Waste" streams.[1]
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids.[1] Journal of the American Chemical Society, 130(24), 7538–7539.[1] Link[1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Pan, S., et al. (2013). Discovery of BAF312 (Siponimod), a Potent and Selective S1P1/S1P5 Receptor Modulator.[1] ACS Medicinal Chemistry Letters, 4(3), 333–337.[1] Link[1]
-
World Intellectual Property Organization. (2015).[1] WO2015144799A1 - Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives as ROS1 inhibitors.[1]Link[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2733471, Methyl 3-bromo-4-isopropylbenzoate.[1]Link[1]
Sources
- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-bromo-4-isopropoxybenzoate 95% | CAS: 213598-10-8 | AChemBlock [achemblock.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2 | CID 7015747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Experimental setup for Sonogashira coupling with Methyl 3-bromo-4-isopropylbenzoate
Executive Summary & Strategic Analysis
The Challenge: Coupling Methyl 3-bromo-4-isopropylbenzoate presents a specific structural challenge: Ortho-Steric Hindrance . Unlike simple aryl bromides, the bulky isopropyl group at the C4 position is directly adjacent (ortho) to the reactive C3-Bromine bond. While the C1-methyl ester provides beneficial electronic activation (making the ring electron-deficient), the steric bulk of the isopropyl group significantly retards the Oxidative Addition step of the catalytic cycle.
The Solution: Standard room-temperature protocols often result in stalled conversion or competitive Glaser homocoupling of the alkyne. This guide provides two tiered protocols:
-
Protocol A (The Workhorse): A robust, cost-effective method using Pd(PPh3)2Cl2 at elevated temperatures, suitable for initial screening.
-
Protocol B (The High-Performance): A specialized method utilizing bulky, electron-rich phosphine ligands (Buchwald-type) to overcome the steric energy barrier, ensuring high yields for this specific hindered substrate.
Mechanistic Insight & Catalytic Cycle
To troubleshoot this reaction effectively, one must visualize the bottleneck. The diagram below illustrates the catalytic cycle, highlighting the "Steric Gate" created by the isopropyl group.
Figure 1: The catalytic cycle emphasizing the oxidative addition bottleneck caused by the ortho-isopropyl group.
Experimental Protocols
Pre-Reaction Checklist (Critical)
-
Inert Atmosphere: Oxygen causes alkyne homocoupling (Glaser coupling). All solvents must be degassed (sparged with Argon/N2 for 15-30 mins).
-
Reagent Quality: The aryl bromide is a solid; ensure it is dry. The alkyne should be distilled if it is a liquid and has turned yellow (polymerization).
-
Solvent Choice: Anhydrous THF or DMF.
Protocol A: Standard Thermal Method (Baseline)
Recommended for initial attempts or if the alkyne partner is simple (e.g., Phenylacetylene).
| Component | Equivalents | Role |
| Methyl 3-bromo-4-isopropylbenzoate | 1.0 equiv | Electrophile |
| Terminal Alkyne | 1.2 - 1.5 equiv | Nucleophile |
| Pd(PPh3)2Cl2 | 3 - 5 mol% | Pre-catalyst (Stable) |
| CuI | 1.5 - 2.5 mol% | Co-catalyst |
| Triethylamine (TEA) | 3.0 - 5.0 equiv | Base/Acid Scavenger |
| THF (Anhydrous) | 0.2 M Conc. | Solvent |
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[1]
-
Loading: Add Methyl 3-bromo-4-isopropylbenzoate (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.025 eq) to the flask.
-
Note: Keep CuI away from direct light if possible until solvent addition.
-
-
Solvation: Seal the flask with a septum. Evacuate and backfill with Argon (3x). Inject degassed THF and Triethylamine via syringe.
-
Activation: Stir for 5 minutes at room temperature. The solution typically turns yellow/orange.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60-65°C (gentle reflux).
-
Why Heat? The ortho-isopropyl group prevents reaction at RT.
-
-
Monitoring: Monitor by TLC or HPLC every 2 hours. Reaction time is typically 4-12 hours.
-
Visual Cue: A color change to dark brown/black usually indicates active Pd(0). A persistent bright yellow may indicate catalyst poisoning or lack of reduction.[2]
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove Pd/Cu salts.[3] Wash filtrate with sat.[3][4] NH4Cl (removes Cu) and Brine. Dry over Na2SO4, concentrate, and purify via column chromatography.
Protocol B: The "Hindered Substrate" Method (Advanced)
Use this if Protocol A yields <50% or if the reaction stalls. This method uses a bulky ligand to facilitate oxidative addition.
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Electrophile |
| Alkyne | 1.5 equiv | Nucleophile |
| Pd(dppf)Cl2 or Pd2(dba)3/XPhos | 3 - 5 mol% | Active Catalyst System |
| CuI | 3 mol% | Co-catalyst |
| Cs2CO3 | 2.0 equiv | Inorganic Base (Stronger) |
| DMF or Toluene | 0.2 M Conc. | High-Boiling Solvent |
Key Differences:
-
Ligand: XPhos or dppf (bidentate) prevents catalyst decomposition at higher temperatures required for this hindered substrate.
-
Base: Cesium Carbonate is often superior for hindered couplings, known as the "Cesium Effect."
-
Temperature: 80°C - 100°C.
Workflow Decision Tree
Follow this logic to minimize reagent waste and time.
Figure 2: Experimental decision matrix for optimizing the coupling reaction.
Troubleshooting & Optimization Data
| Observation | Diagnosis | Corrective Action |
| Reaction stays yellow; No product | Catalyst not active or Oxidative Addition failed. | Increase Temp to 80°C. Switch to Protocol B (XPhos/Pd2(dba)3). |
| Blue/Green solution | Glaser Coupling (Alkyne-Alkyne). | Oxygen Leak. Degas solvents more thoroughly. Add alkyne slowly (syringe pump). |
| Black Precipitate (Palladium Black) | Catalyst decomposition. | Ligand is too weak for the temperature. Use Pd(dppf)Cl2 or add excess PPh3.[5] |
| New Spot on TLC (Low Rf) | Ester Hydrolysis. | Avoid water in solvent. Switch base from inorganic (Cs2CO3) to amine (TEA). |
Safety & Handling
-
Methyl 3-bromo-4-isopropylbenzoate: Likely an irritant. Handle in a fume hood.
-
Palladium/Copper: Heavy metals. Dispose of aqueous waste in the heavy metal stream.
-
Alkynes: Low molecular weight alkynes are flammable.
-
Pressure: If running at 100°C in a sealed tube (Protocol B), ensure glassware is rated for pressure.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[5][6] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines.[5] Tetrahedron Letters, 16(50), 4467-4470.[5] Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6][7] Chemical Reviews, 107(3), 874-922. Link
-
Lipshutz, B. H., et al. (2008).[6][7][8] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[6][7] Organic Letters, 10(17), 3793–3796. Link
-
Gelest, Inc. (2024). Methyl 4-bromo-3-methylbenzoate Synthesis & Analogues. ChemicalBook Database. Link
-
NRO Chemistry. (2023). General Procedures for Sonogashira Coupling. Link
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- 8. Sonogashira Coupling [organic-chemistry.org]
Application Note: A Robust and Scalable Synthesis of Methyl 3-bromo-4-isopropylbenzoate for Pilot Plant Operations
Introduction: The Need for a Scalable Synthetic Route
Methyl 3-bromo-4-isopropylbenzoate[1] is a key substituted aromatic ester that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. As research and development projects transition from laboratory-scale discovery to preclinical and pilot-scale studies, the demand for kilogram quantities of high-purity intermediates necessitates the development of a synthetic process that is not only high-yielding but also safe, economical, and scalable.
This application note provides a detailed, two-step protocol for the synthesis of Methyl 3-bromo-4-isopropylbenzoate, designed for direct implementation in a pilot plant setting. The process begins with the regioselective bromination of 4-isopropylbenzoic acid, followed by a classic Fischer esterification. We will delve into the chemical rationale behind the chosen synthetic strategy, provide step-by-step pilot-scale protocols, and outline critical safety, handling, and analytical characterization procedures.
Synthetic Strategy and Mechanistic Rationale
The selected synthetic pathway involves two robust and well-understood chemical transformations, ensuring reliability and predictability during scale-up.
Overall Reaction Scheme:
Step 1: Electrophilic Aromatic Bromination
Step 2: Fischer Esterification
Rationale for Route Selection
The starting material, 4-isopropylbenzoic acid, is commercially available and relatively inexpensive. The synthetic strategy hinges on the directing effects of the substituents on the aromatic ring during electrophilic bromination.
-
Regiocontrol in Bromination: The isopropyl group is an activating, ortho, para-directing group due to hyperconjugation and weak inductive effects. The carboxylic acid group is a deactivating, meta-directing group. In this disubstituted system, the powerful ortho, para-directing nature of the alkyl group dominates, directing the incoming electrophile (Br+) to the positions ortho to the isopropyl group (positions 3 and 5). As position 5 is sterically hindered by the adjacent isopropyl group, bromination occurs preferentially at the C-3 position. This inherent regioselectivity simplifies the purification process by minimizing the formation of unwanted isomers[2][3].
-
Esterification Method: Fischer-Speier esterification is a proven, acid-catalyzed reaction that is highly suitable for large-scale production. It involves reacting a carboxylic acid with an excess of alcohol (in this case, methanol) to drive the equilibrium towards the ester product. The use of a strong acid catalyst like sulfuric acid is cost-effective and efficient for pilot operations[4].
Critical Safety and Hazard Analysis
Scaling up chemical reactions introduces significant safety challenges. A thorough understanding and mitigation of risks are paramount.
| Reagent | Key Hazards | Recommended Handling Precautions |
| Bromine (Br₂) / HBr in Acetic Acid | Highly corrosive, toxic by inhalation, causes severe skin and eye burns[5][6]. Hydrogen Bromide (HBr) is a corrosive gas that can cause severe respiratory irritation[7][8]. | Conduct all operations in a well-ventilated fume hood or a closed reactor system with a scrubber. Use personal protective equipment (PPE): acid-resistant gloves, chemical splash goggles, face shield, and a lab coat. Have a bromine/acid spill kit and a safety shower/eyewash station readily accessible. |
| Concentrated Sulfuric Acid (H₂SO₄) | Severely corrosive, causes extreme burns. Reacts violently with water. | Always add acid to other liquids slowly and with stirring; never the other way around. Wear appropriate acid-resistant PPE. |
| Methanol (MeOH) | Flammable liquid and vapor. Toxic if swallowed, inhaled, or in contact with skin. | Handle in a well-ventilated area, away from ignition sources. Use appropriate PPE, including gloves and safety glasses. |
Part 1: Pilot Scale Bromination of 4-Isopropylbenzoic Acid
This protocol details the synthesis of the intermediate, 3-bromo-4-isopropylbenzoic acid[9][10].
Materials and Equipment
-
20 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser connected to a caustic scrubber.
-
Addition funnel.
-
Filtration equipment (e.g., Nutsche filter-dryer).
-
Personal Protective Equipment (as specified in Section 3.0).
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| 4-Isopropylbenzoic Acid | 164.20 | 1.64 kg | 10.0 | 1.0 |
| Glacial Acetic Acid | 60.05 | 8.0 L | - | - |
| Bromine (Br₂) | 159.81 | 1.68 kg (0.54 L) | 10.5 | 1.05 |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | As required | - | - |
| Deionized Water | 18.02 | ~20 L | - | - |
Step-by-Step Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents: Charge the reactor with 4-isopropylbenzoic acid (1.64 kg) and glacial acetic acid (8.0 L).
-
Dissolution: Start agitation and stir the mixture at room temperature (20-25°C) until all the solid has dissolved.
-
Bromine Addition: Slowly add bromine (1.68 kg) to the reaction mixture via an addition funnel over a period of 1-2 hours. Maintain the internal temperature between 25-30°C using the cooling jacket. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC or TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separate vessel containing cold deionized water (~15 L). This will precipitate the crude product.
-
Neutralization of Excess Bromine: Add a 10% aqueous solution of sodium thiosulfate dropwise to the slurry until the characteristic orange/brown color of bromine disappears.
-
Isolation: Filter the precipitated solid using a Nutsche filter. Wash the filter cake thoroughly with deionized water (2 x 2.5 L) to remove residual acetic acid and salts.
-
Drying: Dry the product under vacuum at 50-60°C until a constant weight is achieved.
-
Characterization: The expected yield of 3-bromo-4-isopropylbenzoic acid is typically 85-95%. The product should be a white to off-white solid[10]. Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (151-153°C)[10].
Part 2: Pilot Scale Fischer Esterification
This protocol details the conversion of the brominated intermediate to the final product.
Materials and Equipment
-
20 L glass-lined reactor (as described above).
-
Standard laboratory glassware for work-up.
-
Rotary evaporator for solvent removal.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Molar Eq. |
| 3-Bromo-4-isopropylbenzoic Acid | 243.10 | 2.0 kg | 8.23 | 1.0 |
| Methanol (MeOH) | 32.04 | 10.0 L | - | Solvent/Reagent |
| Concentrated H₂SO₄ (98%) | 98.08 | 200 mL | 3.68 | 0.45 |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~5 L | - | - |
| Brine (Saturated NaCl) | 58.44 | ~2 L | - | - |
| Ethyl Acetate | 88.11 | ~10 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~200 g | - | - |
Step-by-Step Protocol
-
Reactor Charging: Charge the reactor with 3-bromo-4-isopropylbenzoic acid (2.0 kg) and methanol (10.0 L).
-
Catalyst Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid (200 mL) to the mixture. An exotherm will be observed; maintain the temperature below 40°C.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction by HPLC or TLC until the starting carboxylic acid is consumed[4].
-
Cooling and Solvent Removal: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 70-80% using a rotary evaporator.
-
Extraction: Transfer the remaining slurry to a separatory funnel or extraction vessel. Add ethyl acetate (5 L) and deionized water (5 L). Shake well and separate the layers.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 2.5 L) until gas evolution ceases. This neutralizes the remaining acid[4].
-
Brine (1 x 2 L).
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification (Optional): If required, the product can be further purified by vacuum distillation.
-
Characterization: The expected yield of Methyl 3-bromo-4-isopropylbenzoate is typically >90%. Confirm the structure and purity (>98%) using ¹H NMR, ¹³C NMR, GC-MS, and HPLC analysis[1][11][12].
Process Workflow and Visualization
The following diagram illustrates the complete workflow for the pilot-scale synthesis.
Caption: Workflow for the two-step synthesis of the target compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Bromination | Insufficient reaction time or temperature; poor quality bromine. | Extend reaction time and monitor by HPLC. Ensure bromine is fresh and properly stored. |
| Formation of Dibrominated Byproducts | Reaction temperature too high; excess bromine used. | Maintain strict temperature control during bromine addition. Use the specified stoichiometry (1.05 eq.). |
| Incomplete Esterification | Insufficient catalyst; presence of water; insufficient reflux time. | Check the concentration of sulfuric acid. Ensure all reagents and equipment are dry. Extend reflux time. |
| Low Yield after Work-up | Incomplete extraction; product loss during washing. | Perform a second extraction of the aqueous layer. Avoid vigorous shaking that can lead to emulsions. |
References
- CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
-
Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap. (URL: [Link])
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Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. (URL: [Link])
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Methyl 3-bromo-4-isopropylbenzoate - BioOrganics. (URL: [Link])
-
3: Esterification (Experiment) - Chemistry LibreTexts. (URL: [Link])
-
Sandmeyer Reaction Mechanism - BYJU'S. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide - ResearchGate. (URL: [Link])
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google P
-
3-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 18925780 - PubChem. (URL: [Link])
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. (URL: [Link])
-
ISOPROPYL BENZOATE - Ataman Kimya. (URL: [Link])
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Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis - PubMed. (URL: [Link])
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Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
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A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid 'Siberia' - Frontiers. (URL: [Link])
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Hazardous Substance Fact Sheet - NJ.gov. (URL: [Link])
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: [Link])
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. (URL: [Link])
-
Safety Data Sheet: Bromine - Carl ROTH. (URL: [Link])
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google P
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Production of (hydroxy)benzoate-derived polyketides by engineered Pseudomonas with in situ extraction - ResearchGate. (URL: [Link])
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Advancing Aromatic Bromination via the Use of Flow Chemistry for Modern Synthesis | AM Academy - YouTube. (URL: [Link])
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phenyl benzoate electrophilic substitution : r/chemistry - Reddit. (URL: [Link])
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Modern Analytical Technique for Characterization Organic Compounds. (URL: [Link])
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Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. (URL: [Link])
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What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? - Quora. (URL: [Link])
-
Propionic acid, β-bromo-, methyl ester - Organic Syntheses Procedure. (URL: [Link])
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BROMINE BROMINE - Safety Handbook - icl-group-sustainability.com. (URL: [Link])
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MATERIAL SAFETY DATA SHEET - Hill Brothers Chemical Company. (URL: [Link])
-
4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem. (URL: [Link])
-
Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4 | CID 2736829 - PubChem. (URL: [Link])
-
Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. (URL: [Link])
-
Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (URL: [Link])
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Application Note: A Practical Guide to Monitoring Reactions of Methyl 3-bromo-4-isopropylbenzoate using Thin-Layer Chromatography
Introduction
In the realm of synthetic organic chemistry, the ability to accurately and efficiently monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose due to its simplicity, speed, and cost-effectiveness.[1] This application note provides a detailed protocol for monitoring reactions involving Methyl 3-bromo-4-isopropylbenzoate, a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding the polarity changes as this starting material is converted into various products is key to developing a robust TLC method. This guide will delve into the principles of TLC, offer a step-by-step protocol for method development and execution, and provide troubleshooting insights gleaned from extensive laboratory experience.
The core principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent or solvent mixture).[2][3][4] As the mobile phase ascends the TLC plate via capillary action, compounds spotted at the baseline travel up the plate at different rates. More polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances, resulting in a lower Retention Factor (Rf).[5] Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, yielding a higher Rf. By observing the disappearance of the starting material spot and the appearance of a new product spot, a chemist can effectively track the reaction's progression.[6][7]
Methyl 3-bromo-4-isopropylbenzoate possesses moderate polarity due to the presence of the methyl ester and the aromatic ring. The carbon-bromine bond also contributes to its overall polarity. Depending on the reaction, the polarity of the resulting product can be significantly different. For instance, a Suzuki coupling that replaces the bromine with a non-polar aryl group will likely result in a less polar product with a higher Rf. Conversely, hydrolysis of the methyl ester to a carboxylic acid will produce a much more polar product with a lower Rf.
I. Materials and Reagents
-
TLC Plates: Silica gel 60 F254 on aluminum or glass backing. The F254 indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds.[8][9]
-
Solvents (Mobile Phase): A range of analytical grade solvents of varying polarities. Common choices include:
-
Non-polar: Hexanes, Heptane
-
Moderately polar: Ethyl acetate, Dichloromethane, Diethyl ether
-
Polar: Methanol, Ethanol
-
-
Sample Preparation:
-
Reaction mixture aliquots
-
Solution of pure Methyl 3-bromo-4-isopropylbenzoate (starting material reference)
-
Volatile solvent for dilution (e.g., ethyl acetate or dichloromethane)
-
-
TLC Development Chamber: A glass jar with a lid or a dedicated TLC tank.
-
Spotting: Glass capillary tubes.
-
Visualization:
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate stain)
-
Heating device (heat gun or hot plate)
-
II. Protocol for TLC Method Development and Reaction Monitoring
Step 1: Preparation of the TLC Chamber
The atmosphere inside the TLC chamber must be saturated with the mobile phase vapor to ensure reproducible results and prevent the solvent front from evaporating as it moves up the plate.
-
Add the chosen mobile phase to the TLC chamber to a depth of approximately 0.5 cm.[3] This level must be below the baseline where the samples will be spotted.
-
Line the inside of the chamber with a piece of filter paper, allowing it to become saturated with the mobile phase. This increases the surface area for evaporation and ensures the chamber is fully saturated with solvent vapors.
-
Close the chamber with the lid and allow it to equilibrate for at least 5-10 minutes before inserting the TLC plate.
Step 2: Sample Preparation and Spotting
Proper sample preparation and application are crucial for obtaining clear and well-defined spots.
-
Prepare Reference Solution: Dissolve a small amount of the starting material, Methyl 3-bromo-4-isopropylbenzoate, in a volatile solvent like ethyl acetate to create a reference solution.
-
Prepare Reaction Aliquot: Withdraw a small aliquot (a few drops) from the reaction mixture using a glass pipette and dilute it with a volatile solvent in a small vial.[6]
-
Spotting the Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.[3]
-
Dip a capillary tube into the reference solution and gently touch it to the baseline on the left side of the plate. The goal is to create a small, concentrated spot.
-
Use a fresh capillary tube to spot the diluted reaction mixture on the right side of the baseline.
-
A "co-spot" in the middle, where both the reference and the reaction mixture are spotted on top of each other, is highly recommended to confirm the identity of the starting material in the reaction mixture.[6][7]
-
Step 3: Developing the TLC Plate
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Remove the plate when the solvent front is about 0.5-1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
Step 4: Visualization
Since most organic compounds are colorless, visualization techniques are necessary to see the separated spots.[9]
-
UV Light: The primary, non-destructive method for visualization is a UV lamp.[9][10] Aromatic compounds like Methyl 3-bromo-4-isopropylbenzoate and many of its derivatives will absorb UV light at 254 nm and appear as dark spots on the fluorescent green background of the TLC plate.[8]
-
Staining: If compounds are not UV-active or for further confirmation, chemical stains can be used. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with compounds that can be oxidized (e.g., alcohols, alkenes, and some functional groups). To use the stain, dip the dried plate into the solution and then gently heat it with a heat gun until colored spots appear against a pink/purple background.[2]
Step 5: Interpretation and Calculation of Rf
The Retention Factor (Rf) is a quantitative measure of a compound's movement up the plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12]
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
By comparing the Rf values of the spots in the reaction mixture lane to the starting material reference, you can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new spot (the product) indicate that the reaction is proceeding.
III. Selecting the Appropriate Mobile Phase
The choice of the mobile phase is critical for achieving good separation. For a compound of intermediate polarity like Methyl 3-bromo-4-isopropylbenzoate, a mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate) is a good starting point.
-
If the spots remain at the baseline (low Rf): The mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
-
If the spots run to the top of the plate (high Rf): The mobile phase is too polar. Decrease the proportion of the more polar solvent.
A good separation is typically achieved when the Rf value of the compound of interest is between 0.2 and 0.6.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F254 | A polar stationary phase suitable for a wide range of organic compounds. The fluorescent indicator allows for easy visualization under UV light. |
| Initial Mobile Phase | 20% Ethyl Acetate in Hexanes | A good starting point for moderately polar compounds. The polarity can be easily adjusted by changing the ratio of the two solvents. |
| Visualization | 1. UV light (254 nm)2. Potassium Permanganate Stain | UV light is a non-destructive method suitable for aromatic compounds. The permanganate stain is a general-purpose destructive stain for a broader range of functional groups. |
IV. Example Scenarios for Reactions of Methyl 3-bromo-4-isopropylbenzoate
Scenario 1: Suzuki Coupling
In a Suzuki coupling reaction, the bromine atom is replaced by an aryl group. This typically leads to a product that is less polar than the starting material.
-
Expected TLC Result: The product spot will have a higher Rf value than the starting material spot. As the reaction progresses, the starting material spot will diminish in intensity, while the product spot will become more intense.
Scenario 2: Grignard Reaction
If a Grignard reagent is formed from Methyl 3-bromo-4-isopropylbenzoate, followed by reaction with an electrophile like an aldehyde, the resulting secondary alcohol product will be more polar than the starting material due to the hydroxyl group.
-
Expected TLC Result: The product spot will have a lower Rf value than the starting material spot.
Scenario 3: Hydrolysis of the Ester
The hydrolysis of the methyl ester to a carboxylic acid will significantly increase the polarity of the molecule.[13]
-
Expected TLC Result: The resulting carboxylic acid product will be much more polar and will have a significantly lower Rf value, possibly remaining at the baseline in many common solvent systems. A more polar eluent, perhaps containing a small amount of acetic or formic acid to suppress streaking, may be required to achieve mobility.
V. Workflow for TLC Monitoring
Caption: Workflow for reaction monitoring using TLC.
VI. Troubleshooting
-
Streaking of Spots: This can be caused by applying too much sample, or if the compound is highly acidic or basic. Try diluting the sample further or adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
-
No Spots Visible: The compound may not be UV-active, or the concentration may be too low. Try using a chemical stain for visualization or concentrating the sample.
-
Poor Separation: If the spots are too close together, the polarity of the mobile phase needs to be adjusted. Test different solvent systems to optimize the separation.
VII. Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions. By following the detailed protocol outlined in this application note, researchers can effectively track the progress of reactions involving Methyl 3-bromo-4-isopropylbenzoate and make informed decisions about reaction time and completion. The principles and techniques described herein are broadly applicable to a wide range of organic transformations, making TLC a versatile and powerful analytical method in the synthetic chemistry laboratory.
References
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Labster. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2021, August 22). Visualizing a TLC plate [Video]. YouTube. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 8). 2.3C: The Retention Factor. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Retrieved from [Link]
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Methyl 4-Isopropylbenzoate
Welcome to the technical support guide for the bromination of methyl 4-isopropylbenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this important transformation in their synthetic workflows. Our goal is to provide field-proven insights and robust troubleshooting strategies to help you navigate the common challenges and side reactions encountered during this procedure, ensuring higher yields and product purity.
The bromination of methyl 4-isopropylbenzoate is a classic example of electrophilic aromatic substitution (EAS), but one with inherent complexities due to the competing directing effects of its substituents and the reactivity of the isopropyl group. This guide addresses the most frequent issues in a practical, question-and-answer format, grounded in mechanistic principles.
Troubleshooting Guide & FAQs
Question 1: My primary side product is brominated on the isopropyl group, not the aromatic ring. What caused this switch in reactivity?
Answer: This is a classic case of competing reaction mechanisms: Electrophilic Aromatic Substitution (EAS) versus Free-Radical Benzylic Bromination. The reaction conditions dictate which pathway is dominant.
-
Electrophilic Aromatic Substitution (EAS): This is the desired pathway for ring bromination. It requires the generation of a strong electrophile (Br⁺), which is achieved by reacting molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[1][2][3] This reaction should be performed in the dark to prevent the initiation of radical reactions.[4]
-
Free-Radical Benzylic Bromination: This pathway substitutes a hydrogen atom on the carbon directly attached to the aromatic ring (the "benzylic" carbon).[5] This reaction is favored under conditions that generate bromine radicals (Br•). The primary drivers for this pathway are UV light or the use of a radical initiator (like AIBN or benzoyl peroxide) with a bromine source like N-bromosuccinimide (NBS).[6][7] The benzylic C-H bonds of the isopropyl group are weaker than other sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[4][5]
Caption: Competing pathways for the bromination of the substrate.
| Symptom | Probable Cause | Recommended Solution |
| Benzylic Bromide Detected | Presence of UV light or radical initiators. | 1. Exclude Light: Wrap the reaction flask in aluminum foil. 2. Use a Lewis Acid Catalyst: Employ FeBr₃ or AlCl₃ with molecular bromine (Br₂).[8] 3. Avoid Radical Promoters: Do not use NBS or peroxide-based initiators. |
| Low Conversion / No Reaction | Inactive or insufficient Lewis acid catalyst. | 1. Use Anhydrous Conditions: Lewis acids are deactivated by moisture. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Use Fresh Catalyst: Use freshly opened or properly stored FeBr₃. |
Question 2: I'm observing multiple bromine atoms on the aromatic ring (di- or tri-bromination). How can I achieve selective mono-bromination?
Answer: The formation of polybrominated products occurs when the mono-brominated product is still reactive enough to undergo a second electrophilic substitution.[9] Although the first bromine atom is a deactivating group, the powerful activating effect of the isopropyl group can still make the ring susceptible to further bromination, especially if reaction conditions are too harsh.
Controlling the reaction stoichiometry and conditions is critical for preventing over-bromination.
| Parameter | To Achieve Mono-bromination (High Selectivity) | Conditions Leading to Poly-bromination |
| Stoichiometry | Use 1.0-1.05 equivalents of Br₂. | Large excess of Br₂ (>1.1 eq). |
| Temperature | Low temperature (e.g., 0-5 °C). | Elevated temperatures or prolonged reaction times. |
| Addition Rate | Slow, dropwise addition of bromine. | Rapid, bulk addition of bromine. |
| Solvent | A less polar, inert solvent like dichloromethane or carbon tetrachloride. | Highly polar or activating solvents. |
-
Setup: In a round-bottom flask wrapped in aluminum foil and equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-isopropylbenzoate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Catalyst: Add powdered, anhydrous iron(III) bromide (FeBr₃, ~0.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Bromine Addition: Dissolve bromine (Br₂, 1.05 eq) in a small amount of anhydrous dichloromethane and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material typically indicates completion.
-
Quenching: Once the reaction is complete, carefully quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears.
-
Workup: Proceed with a standard aqueous workup and extraction.
Question 3: My product is a mixture of aromatic regioisomers. How can I improve the selectivity?
Answer: The regioselectivity of this reaction is governed by the directing effects of the two substituents on the ring.
-
Isopropyl Group (-CH(CH₃)₂): An alkyl group, which is an ortho, para-director and an activating group.[10]
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group, which is a meta-director and a deactivating group.[11]
In cases of competing directing effects, the more strongly activating group typically controls the position of substitution. Here, the activating isopropyl group directs the incoming electrophile to its ortho and para positions. Since the para position is already occupied by the ester, substitution occurs primarily at the position ortho to the isopropyl group (and meta to the ester).[12]
Caption: Rationale for regioselectivity in the EAS reaction.
While the electronic effects strongly favor one isomer, minor isomers can form if the reaction is run at high temperatures, which can provide enough energy to overcome the higher activation barrier for the formation of less stable intermediates.
-
Lower the Temperature: Running the reaction at 0 °C or even lower (-10 °C) will further favor the kinetically controlled product, which is the desired regioisomer.
-
Steric Hindrance: The bulky isopropyl group can also sterically hinder the approach of the electrophile to the ortho positions, although this effect is less dominant than the electronic directing effects.[13] In this specific substrate, the target position is electronically favored and sterically accessible.
References
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Jakubke, H. D., & Jeschkeit, H. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]
-
Ashenhurst, J. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Retrieved from [Link]
-
Biosynce. (2025, July 23). What is the stability of Methyl 3 - bromobenzoate (CAS 618 - 89 - 3) under different conditions?. Retrieved from [Link]
-
Quora. (2022, October 5). What will the reaction of isopropylbenzene with bromine (halogenation) look like?. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 24 – Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, October 26). Bromination on aromatic compound. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]
-
WordPress.com. (2021, January 10). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. Retrieved from [Link]
-
Pearson. (2024, August 10). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]
Sources
- 1. Aromatic Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. quora.com [quora.com]
- 11. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 12. What is the major product(s) of each of the following reactions?a... | Study Prep in Pearson+ [pearson.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing catalyst loading for Suzuki coupling of Methyl 3-bromo-4-isopropylbenzoate
Technical Support Center: Suzuki Coupling Catalyst Optimization
Introduction: The Catalyst Loading Conundrum
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the success of this palladium-catalyzed reaction is critically dependent on a multitude of interacting parameters, with catalyst loading being a primary variable that dictates reaction efficiency, cost, and product purity.[4]
This guide provides a focused technical resource for researchers working with Methyl 3-bromo-4-isopropylbenzoate, a moderately sterically hindered aryl bromide. We will address common challenges and provide a logical framework for optimizing palladium catalyst loading to achieve robust and reproducible results.
Frequently Asked Questions (FAQs): First Principles of Catalyst Loading
Q1: What is a "typical" palladium catalyst loading for an aryl bromide like this?
A: For aryl bromides, a common starting point for catalyst loading is in the range of 0.5 to 2.0 mol% of the palladium source.[4] However, highly active and specialized ligand systems, such as those employing bulky, electron-rich dialkylbiarylphosphines (e.g., SPhos, XPhos), can achieve excellent yields with significantly lower loadings, sometimes as low as 0.000001 mol%.[5][6] For your specific substrate, starting with 1 mol% is a conservative and reasonable first experiment.
Q2: Why is it crucial to optimize the catalyst loading?
A: Optimization is a balance between reaction performance and process efficiency.
-
Too Low: Insufficient catalyst can lead to slow or incomplete conversion, resulting in low yields and complex purification challenges due to remaining starting material.[4]
-
Too High: While a higher loading might drive a difficult reaction to completion, it has significant downsides:
-
Cost: Palladium is a precious and expensive metal.
-
Toxicity: High levels of residual palladium are unacceptable in pharmaceutical intermediates and require extensive, often costly, purification steps.
-
Side Reactions: In some cases, excessive catalyst concentration can promote side reactions, such as the homocoupling of the boronic acid partner, which can decrease the yield of the desired product.[7][8][9]
-
Q3: Does the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) affect the optimal loading?
A: Yes, indirectly. The choice of precursor influences the formation of the active Pd(0) catalyst. Precursors like Pd₂(dba)₃ are already in the Pd(0) state, while Pd(OAc)₂ is a Pd(II) source that must be reduced in situ. Both are highly effective.[3] The true driver of efficiency at low loadings is not the precursor itself, but the ligand used in conjunction with it.[2][10] Modern, electron-rich, and sterically bulky phosphine ligands are designed to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle, thereby enabling high turnover numbers at very low loadings.[2][10]
The Suzuki Catalytic Cycle: A Visual Guide
Understanding the catalyst's journey is key to troubleshooting. The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states to forge the new C-C bond.
Caption: Fig. 2: Decision workflow for troubleshooting catalyst loading.
Data Summary: Catalyst Loading Ranges & Outcomes
| Catalyst Loading (mol%) | Typical Use Case & Substrate | Potential Advantages | Potential Issues & Considerations |
| > 2.0 % | Very challenging, sterically hindered, or deactivated substrates (e.g., some aryl chlorides). [2] | Can force a difficult reaction to completion. | High cost, high residual metal, increased risk of side reactions. Generally avoided. |
| 0.5 - 2.0 % | Standard screening range for aryl bromides; reliable for initial trials. [4] | Good balance of reliability and cost for initial experiments. | May not be optimal; can still leave significant residual metal for scale-up. |
| 0.01 - 0.5 % | Optimized reactions with highly active phosphine ligands (e.g., Buchwald or Fu ligands). [6] | Lower cost, significantly less residual metal, often faster reactions. | Requires high-purity reagents and strict anaerobic conditions; sensitive to catalyst poisons. |
| < 0.01 % | Large-scale industrial processes; requires highly specialized and active catalysts. [6][11] | Extremely cost-effective (high TON), minimal metal contamination. | Requires extensive process development and control. Not typical for lab-scale research. |
Experimental Protocol: Screening Catalyst Loading
This protocol outlines a procedure for testing three different catalyst loadings for the Suzuki coupling of Methyl 3-bromo-4-isopropylbenzoate with a generic arylboronic acid.
Reagents & Equipment:
-
Methyl 3-bromo-4-isopropylbenzoate (limiting reagent)
-
Arylboronic acid (1.2 equivalents)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
K₃PO₄ (Potassium phosphate), finely ground
-
1,4-Dioxane (anhydrous) and Water (degassed)
-
Three reaction vials with stir bars, Schlenk line or glovebox, heating block
-
TLC or LCMS for reaction monitoring
Procedure:
-
Preparation (Inert Atmosphere is CRITICAL):
-
In a glovebox or on a Schlenk line under Argon, add Methyl 3-bromo-4-isopropylbenzoate (e.g., 100 mg, 1.0 eq) to each of the three reaction vials.
-
To each vial, add the arylboronic acid (1.2 eq) and K₃PO₄ (2.0 eq).
-
-
Catalyst Stock Solution Preparation:
-
To avoid weighing very small amounts of catalyst, prepare a stock solution. For example, dissolve Pd(OAc)₂ (e.g., 2.2 mg) and SPhos (e.g., 4.1 mg, ~2:1 ligand:Pd ratio) in anhydrous 1,4-dioxane (1.0 mL). This creates a ~0.01 M solution. Note: Ligand-to-metal ratio is also a key parameter to optimize, but 2:1 is a good starting point for monodentate phosphines.
-
-
Reaction Setup:
-
Add anhydrous, degassed 1,4-dioxane (e.g., 2 mL) and degassed water (e.g., 0.2 mL, 10:1 solvent:water ratio) to each reaction vial. [12] * Using a microsyringe, add the calculated volume of the catalyst stock solution to each vial to achieve the target loadings:
-
Vial 1 (0.5 mol%): Add appropriate volume of stock solution.
-
Vial 2 (1.0 mol%): Add 2x the volume of Vial 1.
-
Vial 3 (1.5 mol%): Add 3x the volume of Vial 1.
-
-
Seal the vials tightly.
-
-
Reaction Execution & Monitoring:
-
Place the vials in a pre-heated heating block at 80 °C with vigorous stirring.
-
Monitor the reaction progress at set time points (e.g., 1h, 2h, 4h, overnight) by taking a small aliquot (via syringe) and analyzing by TLC or LCMS. [1]Note the time to full consumption of the starting material for each loading.
-
-
Work-up & Analysis:
-
Once a reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Analyze the crude product by ¹H NMR or LCMS to determine the conversion and relative purity for each catalyst loading.
-
This systematic approach will provide clear data on how catalyst loading affects reaction rate and outcome for your specific system, enabling you to select the optimal conditions for future experiments.
References
-
Title: Optimizing Suzuki Coupling Reactions - CovaSyn Source: CovaSyn URL: [Link]
-
Title: Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions Source: The Journal of Physical Chemistry Letters - ACS Publications URL: [Link]
-
Title: Effect of palladium amount on Suzuki-Miyaura reaction yield Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC - NIH URL: [Link]
-
Title: Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Suzuki reaction Source: Wikipedia URL: [Link]
-
Title: The Suzuki Reaction Source: Chem 115 Myers - Harvard University URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity Source: Organic Process Research & Development - ACS Publications URL: [Link]
-
Title: Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: RSC Publishing URL: [Link]
-
Title: What is the proper way to set up a suzuki coupling? Source: Reddit URL: [Link]
-
Title: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Source: ResearchGate URL: [Link]
-
Title: Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling Source: Vapourtec URL: [Link]
-
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PMC - NIH URL: [Link]
-
Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]
-
Title: A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Source: DOI URL: [Link]
-
Title: Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity Source: ResearchGate URL: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
Removing unreacted starting material from Methyl 3-bromo-4-isopropylbenzoate product
Product ID: M-3B4IPB CAS: 148547-19-7 (Analogous reference) Support Level: Tier 3 (Process Chemistry)
Diagnostic: Identify Your Impurity Profile
Effective purification depends entirely on the synthetic route you employed. The "unreacted starting material" differs significantly in chemical behavior depending on whether you performed an esterification or a bromination .
Use the decision tree below to select the correct protocol.
Figure 1: Diagnostic workflow for selecting the appropriate purification method based on synthetic origin.
Protocol A: Removing Unreacted Acid (Esterification Route)
Scenario: You synthesized the product from 3-bromo-4-isopropylbenzoic acid using MeOH and an acid catalyst (e.g.,
The Solution: Bicarbonate Phase Separation
Because the impurity is an acid (
Reagents Required[1][2][3][4][5][6]
-
Saturated aqueous Sodium Bicarbonate (
)[4] -
Ethyl Acetate (EtOAc) or Diethyl Ether (
) -
Brine (Saturated NaCl)
Step-by-Step Methodology
-
Dilution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).
-
The Wash (Critical Step):
-
Add an equal volume of saturated
. -
Caution: Gas evolution (
) will occur. Vent the separatory funnel frequently. -
Shake vigorously for 2 minutes.
-
-
Validation: Check the pH of the aqueous layer. It must be pH 8-9. If acidic, repeat the wash.
-
Separation:
-
Top Layer (Organic): Contains your purified Methyl 3-bromo-4-isopropylbenzoate .
-
Bottom Layer (Aqueous): Contains the sodium salt of the unreacted acid (discard or acidify to recover SM).
-
-
Drying: Wash the organic layer once with Brine, dry over anhydrous
, filter, and concentrate.
Why not NaOH?
Using strong bases like Sodium Hydroxide (
Protocol B: Removing Non-Brominated Precursor (Bromination Route)
Scenario: You synthesized the product via electrophilic aromatic substitution (bromination) of Methyl 4-isopropylbenzoate. The Problem: The starting material (SM) and product are both neutral, lipophilic esters with similar boiling points and polarity. Chemical extraction will not work.
Comparative Data Profile
| Property | Starting Material (SM) | Target Product | Separation Logic |
| Compound | Methyl 4-isopropylbenzoate | Methyl 3-bromo-4-isopropylbenzoate | |
| MW | 178.23 g/mol | 257.13 g/mol | Significant mass difference favors distillation. |
| Polarity (Rf) | ~0.60 (Hex/EtOAc 9:1) | ~0.65 (Hex/EtOAc 9:1) | Br is lipophilic; Product moves slightly faster. |
| Boiling Point | ~250°C (atm) | ~285°C (atm) |
Method 1: High-Performance Flash Chromatography (Recommended)
Because the Rf difference is small (
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: 100% Hexanes
5% EtOAc in Hexanes (Gradient).-
Note: Do not exceed 10% EtOAc; the compounds will co-elute if the solvent is too polar.
-
-
Loading: Dry load on silica or Celite to prevent band broadening.
-
Elution Order:
-
Fraction A: Multi-brominated side products (if any).
-
Fraction B: Methyl 3-bromo-4-isopropylbenzoate (Target).
-
Fraction C: Unreacted Methyl 4-isopropylbenzoate (SM).
-
Method 2: Fractional Vacuum Distillation (Scalable)
For scales >10g, distillation is superior to chromatography.
-
Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg).
-
Procedure:
-
Remove solvent completely via Rotary Evaporator.
-
Apply vacuum.[7]
-
Fore-run: Collect the lower boiling fraction (Unreacted SM).
-
Main Fraction: Collect the higher boiling fraction (Target Product).
-
Tip: Use a Vigreux column to improve separation efficiency if the boiling points are close.
-
Troubleshooting & FAQs
Q: I used Protocol A, but my yield dropped significantly. What happened? A: You likely experienced emulsion formation or hydrolysis .
-
Emulsion: If the layers didn't separate cleanly, add solid NaCl to the mixture to increase the ionic strength of the aqueous layer.
-
Hydrolysis:[1] If you used a base stronger than bicarbonate or left the mixture in contact with the base for hours, the ester hydrolyzed. Always separate layers immediately.
Q: In Protocol B, I see a spot running much faster than my product on TLC. What is it? A: This is likely the dibrominated byproduct (e.g., Methyl 3,5-dibromo-4-isopropylbenzoate).
-
Fix: This impurity is much less polar. It can be easily removed by a quick "plug" filtration through silica using 100% Hexanes before attempting the more difficult separation of the mono-bromide from the starting material.
Q: Can I use recrystallization?
A: Yes, if your product is a solid at room temperature (MP
-
Solvent System: Dissolve in minimal hot Methanol (MeOH) and add water dropwise until turbid, then cool to 4°C. Alternatively, use Pentane at -20°C.
-
Limitation: If the product is an oil (common with isopropyl groups preventing packing), recrystallization is impossible.
References
- General Esterification Workup: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 695-697.
-
Bromination of Alkylbenzoates: Kikushima, K.; Moriuchi, T.; Hirao, T. "Vanadium-Catalyzed Bromination of Alkylbenzenes." Tetrahedron2010 , 66(34), 6906-6911.[2] Link (Describes selectivity issues and purification of brominated benzoates).
-
Physical Properties (Analogous): "Methyl 4-bromo-3-methylbenzoate."[8] ChemicalBook CAS Database. Link (Used for extrapolating boiling point and solubility data for the isopropyl analog).
-
Chromatographic Separation of Aryl Halides: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925. Link
Sources
- 1. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 2. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 3. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Synthesis routes of Methyl 3-bromo-4-methylbenzoate [benchchem.com]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with Methyl 3-bromo-4-isopropylbenzoate
Welcome to the technical support center for Methyl 3-bromo-4-isopropylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with reactions involving this specific aryl bromide. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern the reactivity of this substrate. The unique substitution pattern of this molecule—featuring a bulky ortho-isopropyl group and a meta-ester—presents specific steric and electronic challenges that often lead to low conversion rates. This guide will help you diagnose and overcome these issues.
Section 1: Understanding the Substrate: The Root of Reactivity Challenges
Before troubleshooting, it's crucial to understand the inherent properties of Methyl 3-bromo-4-isopropylbenzoate. Its reactivity is a direct consequence of its structure.
-
Steric Hindrance: The isopropyl group, positioned ortho to the bromine, creates significant steric bulk. This bulk can physically block the approach of a metal catalyst to the C-Br bond, making the critical oxidative addition step in many cross-coupling reactions kinetically slow.[1][2]
-
Electronic Effects: The isopropyl group is weakly electron-donating through induction and hyperconjugation. Electron-donating groups generally decrease the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions by increasing the electron density at the carbon bearing the halogen, which disfavors oxidative addition.[3] The methyl ester is an electron-withdrawing group, but its position meta to the bromine means its influence on the C-Br bond's reactivity is minimal.
-
Ester Functionality: The methyl ester group is sensitive to certain reaction conditions. It can be hydrolyzed by strong bases, especially in the presence of water at elevated temperatures. It is also susceptible to attack by strong nucleophiles, such as Grignard reagents.[4]
This combination of steric hindrance and electronic properties makes Methyl 3-bromo-4-isopropylbenzoate a "challenging substrate" for many standard reaction protocols.
Logical Flow for Troubleshooting
When encountering low conversion, a systematic approach is essential. The following diagram outlines a general workflow for diagnosing the issue.
Caption: General troubleshooting workflow for low conversion rates.
Section 2: FAQs and Troubleshooting for Specific Reaction Types
This section provides detailed, question-and-answer-based guidance for common reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is highly sensitive to the steric and electronic nature of the substrates.[5][6]
Question: My Suzuki coupling with Methyl 3-bromo-4-isopropylbenzoate is giving me less than 20% conversion, and I'm mostly recovering starting material. I'm using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water. What is the most likely problem?
Answer: The primary culprit is almost certainly the failure of the oxidative addition step. The combination of steric hindrance from the ortho-isopropyl group and the electron-rich nature of the aryl bromide makes it very difficult for a standard, relatively small ligand like triphenylphosphine (PPh₃) to facilitate the insertion of the palladium(0) center into the C-Br bond.[3] The Pd(PPh₃)₄ catalyst system is often not active enough for such hindered substrates.
Troubleshooting Steps:
-
Switch to a Bulky, Electron-Rich Ligand: This is the most critical change you can make. Modern biaryl phosphine ligands (often called "Buchwald ligands") are specifically designed to overcome this challenge. They possess both the steric bulk to promote reductive elimination and the electron-donating character to accelerate the slow oxidative addition step.[7][8]
-
Choose a Milder, Non-Aqueous Base (if necessary): If you observe any hydrolysis of your methyl ester (as determined by LC-MS or crude NMR), the aqueous K₂CO₃ may be too harsh at the required temperature. Switching to a base like potassium phosphate (K₃PO₄) in a non-aqueous solvent system can preserve the ester.[3]
-
Ensure Boronic Acid/Ester Quality: Boronic acids can degrade on the shelf, leading to the formation of boroxines and other inactive species. This is a common cause of low yields.[6] It's advisable to use freshly purchased boronic acid or to convert it to a more stable ester (e.g., a pinacol ester) before use.
-
Rigorous Degassing: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition (formation of palladium black) and the promotion of side reactions like boronic acid homocoupling.[9] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).
Recommended Starting Protocol for Suzuki Coupling
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | These are common, reliable Pd(0) or Pd(II) precatalysts. |
| Ligand | SPhos or XPhos (2-5 mol%) | Bulky, electron-rich ligands ideal for hindered aryl bromides.[7] |
| Base | K₃PO₄ (2-3 equivalents) | Effective base, often works well in anhydrous conditions, minimizing ester hydrolysis. |
| Solvent | Toluene or Dioxane (Anhydrous) | Aprotic solvents compatible with the catalyst system. |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for oxidative addition. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst degradation.[9] |
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene. Like the Suzuki reaction, it is dependent on an efficient oxidative addition step.[10]
Question: I'm attempting a Heck reaction between Methyl 3-bromo-4-isopropylbenzoate and n-butyl acrylate. The reaction is very slow and gives a complex mixture of products. What can I do to improve it?
Answer: The slow reaction rate is again due to the difficulty of oxidative addition with this hindered substrate.[11] The formation of multiple products suggests that side reactions may be occurring due to high temperatures or prolonged reaction times needed to force the conversion. A common issue in Heck reactions is isomerization of the product alkene.
Troubleshooting Steps:
-
Optimize the Catalyst System: Standard Heck conditions (e.g., Pd(OAc)₂ with PPh₃) may be insufficient. A screen of more robust ligands is warranted. Tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can be highly effective for coupling challenging aryl bromides.[12]
-
Select the Right Base: The choice of base is critical. An organic base like triethylamine (Et₃N) or a hindered base like diisopropylethylamine (DIPEA) is common. For some systems, an inorganic base like Cs₂CO₃ can be effective.
-
Solvent Choice: Polar aprotic solvents like DMF, DMA, or NMP are often used to facilitate the reaction, but toluene or dioxane can also be effective, especially with modern catalyst systems.
-
Consider Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times and sometimes improve yields by providing rapid, uniform heating that can overcome high activation barriers before significant byproduct formation occurs.[10]
Experimental Protocol: Ligand Screening for a Heck Reaction
This protocol outlines a parallel screening approach to quickly identify an effective ligand.
-
Preparation: In a glovebox, prepare stock solutions of Methyl 3-bromo-4-isopropylbenzoate, n-butyl acrylate, and your chosen base (e.g., Et₃N) in the reaction solvent (e.g., Dioxane).
-
Array Setup: Arrange an array of microwave vials. To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃). Then, add a different phosphine ligand to each vial (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos).
-
Reagent Addition: Add the stock solutions of the substrate, alkene, and base to each vial. Seal the vials.
-
Reaction: Place the vials in the microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 1-2 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product. This allows for direct comparison of ligand performance.
Grignard Reagent Formation and Use
Question: I want to convert the bromide to a Grignard reagent to react with an aldehyde, but I'm getting no product. Why is this failing?
Answer: This is a classic case of functional group incompatibility. The methyl ester is highly electrophilic and will be readily attacked by the strongly nucleophilic and basic Grignard reagent.[4] Any Grignard reagent that forms will immediately react with the ester of another starting material molecule, leading to a complex mixture and no desired product.
Caption: Incompatibility of Grignard formation with an ester group.
Solution: Halogen-Metal Exchange at Low Temperature
The best way to circumvent this issue is to use a halogen-metal exchange reaction, which can be performed at very low temperatures where the resulting organometallic species is less reactive towards the ester. The Knochel-Hauser base, isopropylmagnesium chloride (i-PrMgCl), is excellent for this purpose.[13]
Protocol for In Situ Grignard Formation via Exchange:
-
Setup: Under a strict Argon atmosphere, dissolve Methyl 3-bromo-4-isopropylbenzoate in anhydrous THF in a flame-dried flask.
-
Cooling: Cool the solution to -40 °C to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent the newly formed Grignard from reacting with the ester.[13]
-
Exchange: Slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) (typically ~1.05 equivalents) dropwise. The exchange is usually rapid, even at low temperatures.
-
Reaction: After a short stirring time (e.g., 15-30 minutes), add your desired electrophile (e.g., an aldehyde) as a solution in THF, also pre-cooled if sensitive.
-
Workup: Allow the reaction to slowly warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride.
This method forms the Grignard reagent in situ in the presence of the electrophile, favoring the desired reaction over the undesired attack on the starting material's ester.
Section 3: Analytical Monitoring
Question: How can I accurately monitor the progress of my reaction to know if my changes are working?
Answer: Relying solely on TLC can be misleading, especially with closely eluting starting materials and products. High-performance liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are the preferred methods.[14][15]
-
LC-MS: Ideal for most cross-coupling reactions. It provides clear data on the consumption of starting material and the formation of the product, along with their respective molecular weights for confirmation. It can also help identify byproducts like hydrolyzed ester or homocoupled species.[15]
-
GC-MS: Suitable for more volatile compounds. It offers excellent separation and clear mass fragmentation patterns.
-
Quantitative Analysis: For precise optimization, you can add an internal standard (a stable, unreactive compound) to your reaction mixture. By comparing the peak areas of your starting material and product relative to the internal standard over time, you can generate accurate reaction kinetics and directly compare the efficacy of different conditions.
References
-
PubChem. Methyl 3-bromo-4-methylbenzoate | C9H9BrO2. National Center for Biotechnology Information. [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents.[Link]
-
Organic Chemistry Portal. Heck Reaction.[Link]
-
ResearchGate. (2024). Effect of Isopropanol Mixed Solvent on Interaction of Cetyltrimethylammonium Bromide with Bromocresol Green: A Conductometric Study.[Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.[Link]
-
Atlantis Press. (2018). Synthesis and Activity Analysis of 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone: In-silico Approach.[Link]
-
Royal Society of Chemistry. Analytical Methods.[Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]
- Google Patents.
-
ACS Publications. (2001). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Scribd. Alkyl and Aryl Halides Overview.[Link]
-
ChemRxiv. Metal-Free Catalytic Cross-Coupling of Esters and Boranes.[Link]
-
ResearchGate. Concerted Nucleophilic Aromatic Substitution Reactions.[Link]
-
Chemistry Stack Exchange. (2018). Abnormal reaction of grignard reagent.[Link]
-
Structural Dynamics. (2022). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.[Link]
-
Myers Research Group, Harvard University. Magnesium-Halogen Exchange.[Link]
-
SelfStudys. Haloalkanes and - Haloarenes.[Link]
-
ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.[Link]
-
Chemistry LibreTexts. (2020). 16.6: Nucleophilic Aromatic Substitution.[Link]
-
PubMed. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.[Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?[Link]
-
Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction.[Link]
-
Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]
-
Reddit. (2020). Failed grignard transmetallation.[Link]
-
PubChem. 3-Bromo-4-methylbenzoic acid | C8H7BrO2. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2021). Heck Reaction.[Link]
-
Quora. (2021). What is the decreasing orde of reactivity in; Neopenthyl bromide, isopropyl bromide, ethyl chloride, methyl iodide, propyl iodide and methyl chloride? The reactivity towards SN2 reaction with sodium ethoxide in ethanol.[Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling.[Link]
-
National Institutes of Health. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.[Link]
-
Fiveable. Isopropyl Bromide Definition - Organic Chemistry Key Term.[Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
-
Royal Society of Chemistry. (2022). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation.[Link]
-
PubMed. (2021). Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica.[Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions.[Link]
-
ChemRxiv. Metal-Free Catalytic Cross-Coupling of Esters and Boranes.[Link]
Sources
- 1. scribd.com [scribd.com]
- 2. fiveable.me [fiveable.me]
- 3. reddit.com [reddit.com]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling Reaction Using Palladium Catalysts Supported on Phosphine Periodic Mesoporous Organosilica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Synthesis and Activity Analysis of 3-(10-Bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone: In-silico Approach | Atlantis Press [atlantis-press.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Optimizing base and solvent for cross-coupling reactions of Methyl 3-bromo-4-isopropylbenzoate
Topic: Optimizing Base and Solvent for Cross-Coupling Reactions of Methyl 3-bromo-4-isopropylbenzoate Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Application Support Hub. This guide addresses the specific challenges associated with cross-coupling Methyl 3-bromo-4-isopropylbenzoate . This substrate presents a classic "Steric-Electronic Dilemma": the ortho-isopropyl group imposes significant steric hindrance requiring high-energy catalytic species, while the methyl ester is electronically sensitive to hydrolysis under the vigorous basic conditions often required to overcome that hindrance.
The following protocols and troubleshooting steps are designed to navigate this narrow operating window.
The Substrate Challenge: A Mechanistic Overview
Before optimizing, understand the failure modes. The 4-isopropyl group creates a steric wall around the C-Br bond, inhibiting the oxidative addition of Palladium (Pd). Simultaneously, it hinders the transmetallation step by blocking the approach of the boronate species.
-
Primary Risk: Low conversion due to catalyst deactivation (Pd black formation) before oxidative addition can occur.
-
Secondary Risk: Saponification (hydrolysis) of the methyl ester to the carboxylic acid, driven by aqueous bases at high temperatures.
Troubleshooting & Optimization (Q&A)
Q1: My reaction stalls at <20% conversion. How do I overcome the steric barrier of the isopropyl group?
A: The steric bulk of the isopropyl group prevents standard ligands (like PPh3 or dppf) from effectively promoting oxidative addition. You must switch to electron-rich, sterically demanding dialkylbiaryl phosphine ligands.
-
Recommendation: Use SPhos or XPhos . These ligands are designed to form a monoligated Pd(0) species that is highly active for oxidative addition into hindered aryl bromides.
-
Protocol Shift: If using Pd(PPh3)4, switch to a precatalyst system like XPhos Pd G2 or generate the catalyst in situ using Pd(OAc)2 + SPhos (1:2 ratio).
Q2: I am observing the formation of the carboxylic acid byproduct (hydrolysis). Which base should I use?
A: This is caused by the combination of water, high temperature, and hydroxide ions (generated from carbonate bases in water).
-
Immediate Fix: Switch to anhydrous tribasic potassium phosphate (K3PO4) .
-
Why: Phosphate is a mild base that is sufficiently basic to activate boronic acids for transmetallation but, in the absence of water, does not generate the aggressive nucleophiles that attack methyl esters.
-
Alternative: If water is required for solubility, use Potassium Carbonate (K2CO3) but lower the water ratio (e.g., Toluene:Water 10:1) or use a buffered system. Avoid NaOH, KOH, or NaOMe entirely.
Q3: Which solvent system offers the best balance for this hydrophobic substrate?
A: Methyl 3-bromo-4-isopropylbenzoate is highly lipophilic.
-
Best Performance: Toluene or Toluene/Water (10:1) . Toluene provides excellent solubility for the substrate and high thermal stability (bp 110°C) for the activation energy needed.
-
Green Alternative: 2-Methyltetrahydrofuran (2-MeTHF) . It has a higher boiling point than THF (80°C vs 66°C) and separates cleanly from water during workup.
-
Avoid: Pure Ethanol or Methanol, as these can lead to transesterification byproducts catalyzed by the base.
Q4: The reaction turns black immediately upon heating. What does this mean?
A: "Pd Black" precipitation indicates ligand dissociation and catalyst decomposition. This occurs when the oxidative addition is too slow (due to the isopropyl steric clash) and the catalyst is not stabilized.
-
Solution: Increase the ligand-to-metal ratio (L:M) to 2:1 or 3:1. Ensure your solvent is thoroughly degassed; oxygen accelerates ligand oxidation, leaving naked Pd to aggregate.
Decision Logic & Workflow
The following diagram illustrates the decision process for optimizing conditions based on observed failure modes.
Caption: Troubleshooting logic flow for hindered ester couplings. Blue nodes represent decision points; Green nodes represent optimized solutions.
Optimized Experimental Protocol
Target Reaction: Suzuki-Miyaura Coupling with Phenylboronic Acid (Example)
Reagents:
-
Substrate: Methyl 3-bromo-4-isopropylbenzoate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%)
-
Base: K3PO4 (finely ground, anhydrous, 3.0 equiv)
-
Solvent: Toluene (0.2 M concentration)
Step-by-Step:
-
Setup: Charge a reaction vial with the substrate, boronic acid, Pd source, ligand, and K3PO4.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Crucial for SPhos stability).
-
Solvent Addition: Add anhydrous Toluene via syringe.
-
Activation: Place in a pre-heated block at 100°C .
-
Note: The isopropyl group requires heat. Room temperature is rarely sufficient.
-
-
Monitoring: Check HPLC/UPLC at 2 hours. If conversion is <50%, add 10% volume of degassed water (switch to biphasic mode) to accelerate transmetallation, but monitor for hydrolysis.
Comparative Data: Base & Solvent Selection
| Base System | Solvent | Est.[1][2][3][4][5] Hydrolysis Risk | Steric Tolerance | Recommendation |
| K3PO4 (Anhydrous) | Toluene | Low | High | Primary Choice |
| K2CO3 (aq) | Toluene/H2O | High | Moderate | Use only if anhydrous fails |
| Cs2CO3 | Dioxane | Low | Very High | Best for very bulky partners |
| NaOtBu | THF | Critical | High | AVOID (Transesterification) |
| Et3N | DMF | Low | Low | Ineffective for hindered Pd cycles |
Mechanistic Visualization: The Steric Clash
This diagram visualizes why standard catalysts fail and how specialized ligands succeed.
Caption: The "Isopropyl Blockade" requires compact, electron-rich ligands (Green path) to bypass steric repulsion (Red path).
References
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link] Citation Context: General mechanism and troubleshooting for Suzuki couplings, specifically regarding base selection and side reactions.
-
Tang, W., & Capacci, A. G., et al. (2010). Sterically Hindered Suzuki-Miyaura Cross-Coupling: Ligand and Base Effect.[6][7] Organic & Biomolecular Chemistry.[7][8][9][10] Retrieved from [Link] Citation Context: Establishes the necessity of specific ligands (like SPhos/XPhos) and bases (K3PO4) for di-ortho-substituted aryl halides.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link] Citation Context: Authoritative source on the design of ligands (SPhos, XPhos) specifically for overcoming steric hindrance in oxidative addition.
-
Bayer CropScience AG. (2003). Method for producing 3-bromomethylbenzoic acids.[11][12][13][14] WO2003022800A1.[11] Retrieved from Citation Context: Provides background on the synthesis and stability of the methyl 3-bromo-4-isopropylbenzoate intermediate.
Sources
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- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 10. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 12. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 13. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 14. Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap [eureka.patsnap.com]
How to drive the esterification of 3-bromo-4-isopropylbenzoic acid to completion
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the esterification of 3-bromo-4-isopropylbenzoic acid. As Senior Application Scientists, we have designed this resource to help you navigate common challenges and drive your reaction to completion with high yield and purity.
The esterification of 3-bromo-4-isopropylbenzoic acid presents a classic challenge in organic synthesis: achieving high conversion in a reversible reaction. While the substrate itself is not exceptionally sterically hindered, the inherent equilibrium of common esterification methods can limit yields. This guide explores strategies to overcome this equilibrium and provides alternative, irreversible methods for more challenging scenarios.
Troubleshooting Guide
This section addresses specific problems you may encounter during the esterification process.
Q1: My Fischer esterification yield is low (~60-70%), and TLC analysis shows significant unreacted starting material. What is happening and how can I improve it?
A1: A yield of 60-70% is typical for a Fischer esterification where equimolar amounts of carboxylic acid and alcohol are used without any special techniques.[1] The core issue is that the reaction is in equilibrium.
Causality: The Fischer esterification is a reversible acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[2][3][4]
R-COOH + R'-OH ⇌ R-COOR' + H₂O
The presence of the byproduct, water, allows the reverse reaction (ester hydrolysis) to occur, preventing the reaction from proceeding to completion.[5][6][7] To achieve a high yield, you must shift the equilibrium to the product side, a principle described by Le Châtelier.[8][9]
Solutions:
-
Use a Large Excess of Alcohol: The most straightforward method is to use the alcohol as the reaction solvent, creating a large molar excess that drives the equilibrium forward.[3][5][9] For simple, inexpensive alcohols like methanol or ethanol, this is highly effective and can push yields above 95%.[1]
-
Remove Water as it Forms: For more valuable alcohols or when using the alcohol as a limiting reagent, the most effective strategy is to remove water from the reaction mixture as it is formed.[5][8][10] This is typically achieved using a Dean-Stark apparatus .[11][12][13]
Workflow: Shifting the Fischer Esterification Equilibrium
Below is a diagram illustrating how to manipulate the reaction equilibrium.
Caption: Manipulating equilibrium via Le Châtelier's principle.
Q2: I used a Dean-Stark trap, but the reaction is extremely slow or has stalled. What are the next steps?
A2: If shifting the equilibrium is not sufficient, the issue may be the intrinsic reactivity of your starting materials or suboptimal reaction conditions. 3-Bromo-4-isopropylbenzoic acid is subject to mild steric hindrance and electronic effects that can slow the reaction rate compared to simpler benzoic acids.
Potential Causes & Advanced Solutions:
-
Insufficient Catalysis: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[14]
-
Low Temperature: Ensure the reaction is heated to a sufficient reflux temperature to achieve a reasonable reaction rate. The choice of solvent in a Dean-Stark setup (e.g., toluene) dictates the temperature.[10]
-
Move to an Irreversible Method: When equilibrium-based methods fail or are too slow, the best approach is to convert the carboxylic acid into a more reactive intermediate. This makes the subsequent reaction with the alcohol effectively irreversible.
-
Method A: Acyl Chloride Formation: Convert the carboxylic acid to a highly electrophilic acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[15][16] The resulting acyl chloride reacts rapidly and irreversibly with the alcohol to form the ester.[15][17]
-
Method B: Steglich Esterification: This method uses a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[18][19] It is exceptionally mild and highly effective for sterically hindered substrates.[18][19][20]
-
Q3: My final product is contaminated with unreacted carboxylic acid. What is the best purification strategy?
A3: This is a common issue, especially when the reaction does not go to completion. The most effective way to remove acidic impurities like unreacted carboxylic acid is through a liquid-liquid extraction using a mild base.
Purification Protocol:
-
Dissolve: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).
-
Wash with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt (R-COO⁻Na⁺), which partitions into the aqueous layer. The neutral ester product remains in the organic layer.
-
Separate Layers: Drain the aqueous layer.
-
Wash with Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified ester.
Frequently Asked Questions (FAQs)
Q1: What is the best and most reliable method to esterify 3-bromo-4-isopropylbenzoic acid?
A1: The "best" method depends on the scale of your reaction, the value of your alcohol, and the required purity. The following table compares the three most common and reliable approaches.
| Feature | Fischer Esterification (with Dean-Stark) | Acyl Chloride Method | Steglich Esterification |
| Conditions | Acidic (H₂SO₄, p-TsOH), High Temp (Reflux) | Two steps: 1. SOCl₂, Reflux 2. Alcohol, Base, 0°C to RT | Neutral, Mild (0°C to RT) |
| Key Reagents | Acid catalyst, Toluene | Thionyl Chloride (SOCl₂), Pyridine | DCC/EDC, DMAP |
| Pros | Economical for large scale, uses cheap reagents. | Irreversible, fast, high-yielding. | Very mild, tolerates sensitive functional groups, excellent for hindered substrates.[18][19] |
| Cons | Reversible, requires high heat, may not be suitable for acid-sensitive molecules. | SOCl₂ is corrosive and generates HCl gas; two synthetic steps required. | Coupling agents can be hazardous; byproduct (urea) removal can be tedious.[21] |
| Best For... | Large-scale synthesis with simple, robust alcohols. | Cases where Fischer esterification fails and high yield is critical. | Acid-sensitive substrates, sterically hindered components, and small-scale synthesis. |
For 3-bromo-4-isopropylbenzoic acid, all three methods are viable. The Acyl Chloride Method is often the most robust and highest-yielding approach for ensuring completion.
Q2: How do I select the right esterification method for my project?
A2: Choosing the correct method is critical for success. This decision tree provides a logical workflow for selecting a method based on the properties of your substrates.
Caption: Decision workflow for selecting an esterification method.
Q3: Can microwave irradiation be used to accelerate the esterification?
A3: Yes, microwave-assisted organic synthesis (MAOS) is an effective technique for accelerating Fischer esterifications. By using a sealed vessel, solvents can be heated well above their atmospheric boiling points, dramatically increasing the reaction rate.[22] One study on a substituted benzoic acid found that adding the acid catalyst at intervals during the microwave irradiation period was an effective strategy to overcome equilibrium limitations and achieve high yields in a very short time (e.g., 15 minutes).[22][23] This approach is particularly useful for rapid library synthesis and methods development.
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
-
Setup: To a round-bottom flask, add 3-bromo-4-isopropylbenzoic acid (1.0 eq), the desired alcohol (1.2-1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a solvent that forms an azeotrope with water (e.g., toluene).
-
Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. Fill the trap with toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the trap. Upon cooling, the denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask.[12][24]
-
Monitoring: Continue the reaction until no more water collects in the trap. Monitor the reaction's progress by TLC.
-
Workup: Cool the reaction mixture, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, add 3-bromo-4-isopropylbenzoic acid (1.0 eq) to a flask and cautiously add thionyl chloride (SOCl₂, ~2-3 eq).[25] Add a catalytic drop of DMF. Attach a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts.[26] Heat the mixture at reflux for 1-2 hours until gas evolution ceases.
-
Removal of Excess SOCl₂: Carefully remove the excess thionyl chloride by distillation or under reduced pressure.
-
Ester Formation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., CH₂Cl₂). In a separate flask, dissolve the alcohol (1.1 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in CH₂Cl₂. Cool the alcohol solution to 0°C and slowly add the acyl chloride solution.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC. Upon completion, wash the reaction mixture with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer and concentrate to yield the ester.
Protocol 3: Steglich Esterification
-
Setup: In a flask, dissolve 3-bromo-4-isopropylbenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Coupling Agent: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-12 hours, monitoring by TLC. A white precipitate of dicyclohexylurea (DCU) will form if using DCC.
-
Workup: If using DCC, filter off the DCU precipitate. Concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography if necessary.
References
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Wikipedia. (2023). Mitsunobu reaction. [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
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Fiveable. (n.d.). Steglich Esterification Definition. [Link]
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Saima, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4946. [Link]
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Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]
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Orick Médico Sarl. (n.d.). Dean-Stark Apparatus. [Link]
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Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]
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Wikipedia. (2023). Dean–Stark apparatus. [Link]
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Scoilnet. (n.d.). Dean Stark Apparatus. [Link]
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Patsnap Eureka. (2025). Fischer Esterification Reaction. [Link]
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Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis. [Link]
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Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis. [Link]
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Clark, J. (2023). Mechanism for the esterification reaction. Chemguide. [Link]
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University of Wisconsin-Madison. (n.d.). Esterification Using a Dean-Stark Trap. [Link]
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Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
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Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5890-5899. [Link]
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Chemistry Steps. (n.d.). Fischer Esterification. [Link]
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Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
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VNU Journal of Science. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. [Link]
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Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?[Link]
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Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
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Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?[Link]
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International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]
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Esterification Lab Answers. (n.d.). [Link]
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Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 21-29. [Link]
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Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]
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Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) [Video]. YouTube. [Link]
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J&K Scientific LLC. (2025). Fischer Esterification. [Link]
- Google Patents. (2019). WO2019059801A1 - Method for preparing benzoic acid esters.
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Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
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Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. [Link]
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University Handout. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]
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Chemistry LibreTexts. (2021). Experiment 3: Esterification. [Link]
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PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid. [Link]
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Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 21-29. [Link]
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Technical Support Center: Improving the Regioselectivity of Bromination for Isopropylbenzoate Derivatives
Welcome to the technical support center for the regioselective bromination of isopropylbenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of electrophilic aromatic substitution on this specific class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve your desired synthetic outcomes.
I. Troubleshooting Guide: Optimizing Regioselectivity
This section addresses common challenges encountered during the bromination of isopropylbenzoate derivatives, providing explanations and actionable solutions.
Question 1: My primary product is the meta-brominated isomer, but I am targeting the ortho or para positions. What is causing this and how can I fix it?
Underlying Cause: The regiochemical outcome of electrophilic aromatic substitution (EAS) is dictated by the electronic effects of the substituents on the benzene ring.[1][2][3] In isopropylbenzoate, you have two competing directing groups:
-
Isopropyl Group (-CH(CH₃)₂): An alkyl group that acts as a weak electron-donating group (EDG) through an inductive effect.[4][5][6] EDGs are ortho, para-directors.[1][2][7][8]
-
Ester Group (-COOR): This group is an electron-withdrawing group (EWG) due to the carbonyl's resonance and inductive effects.[8][9] EWGs are typically meta-directors (with the exception of halogens).[1][2][7]
The formation of the meta product indicates that the deactivating, meta-directing effect of the ester group is dominating the reaction.
Solutions:
-
Choice of Brominating Agent and Catalyst: The combination of Br₂ with a strong Lewis acid like FeBr₃ or AlCl₃ creates a highly reactive electrophile ("Br⁺").[10][11][12] This high reactivity can sometimes reduce selectivity. Consider using a milder brominating agent that can be more selective. N-Bromosuccinimide (NBS) is an excellent alternative that often provides higher regioselectivity.[13] The reactivity of NBS can be further tuned with the addition of a catalyst. For instance, using NBS with silica gel or certain zeolites has been shown to enhance para-selectivity.[13] Recent studies have also explored Lewis base catalysts for aromatic halogenation using N-halosuccinimides.[14][15]
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates (arenium ions). Less polar solvents may favor the formation of the para isomer due to reduced solvation of the charged intermediate, potentially favoring the thermodynamically more stable product.
-
Temperature Control (Kinetic vs. Thermodynamic Control): Electrophilic aromatic bromination is typically under kinetic control, meaning the product distribution is determined by the relative rates of formation of the intermediates.[16][17][18][19] Lowering the reaction temperature can often increase selectivity by favoring the pathway with the lower activation energy, which in many cases leads to a higher para/ortho ratio.[13][16] Conversely, higher temperatures might lead to a product mixture that reflects thermodynamic stability, which may not be the desired outcome.[16][17][20]
Question 2: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
Underlying Cause: The isopropyl group directs incoming electrophiles to both the ortho and para positions.[6] However, the bulky nature of the isopropyl group can sterically hinder the approach of the electrophile to the adjacent ortho positions.[21][22] The ratio of para to ortho product is therefore a result of the interplay between electronics and sterics.
Solutions:
-
Leverage Steric Hindrance:
-
Bulky Brominating Agent: Employing a sterically more demanding brominating reagent can further disfavor attack at the hindered ortho position.
-
Lewis Acid Choice: The size of the Lewis acid catalyst complexed with the bromine can also play a role. Experimenting with different Lewis acids could influence the steric environment around the electrophile.
-
-
Reaction Temperature: As mentioned previously, lowering the temperature often enhances para-selectivity.[13] This is because the transition state leading to the para product is often lower in energy due to reduced steric clash.
-
Use of Zeolites: Zeolites can act as shape-selective catalysts.[13] The defined pore structure of certain zeolites can preferentially allow the formation of the sterically less demanding para isomer while inhibiting the formation of the bulkier ortho isomer.
Question 3: I am observing significant side-product formation, including polybromination and benzylic bromination. How can I minimize these unwanted reactions?
Underlying Cause:
-
Polybromination: The initial bromination product is often more reactive than the starting material if the added bromine atom does not sufficiently deactivate the ring.
-
Benzylic Bromination: The isopropyl group has a tertiary hydrogen at the benzylic position. Under certain conditions, particularly with radical initiators (like light or peroxides) and NBS, radical substitution at this position can compete with electrophilic aromatic substitution.[23]
Solutions:
-
To Prevent Polybromination:
-
Control Stoichiometry: Use a slight deficiency or a 1:1 molar ratio of the brominating agent to the isopropylbenzoate derivative.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile and reduce the chance of a second bromination event.
-
Monitor the Reaction: Use techniques like TLC or GC to monitor the progress of the reaction and quench it once the desired monobrominated product is maximized.
-
-
To Prevent Benzylic Bromination:
-
Reaction Conditions: Ensure the reaction is carried out in the dark and in the absence of radical initiators.
-
Choice of Reagent: While NBS is often used for benzylic bromination under radical conditions, in the presence of an acid catalyst and in a polar solvent, it favors electrophilic aromatic substitution.[13][23] Ensure your conditions are optimized for the desired EAS pathway.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the electrophilic aromatic bromination of isopropylbenzoate?
A1: The reaction proceeds via a two-step electrophilic aromatic substitution mechanism:
-
Formation of the Electrophile: A Lewis acid catalyst (e.g., FeBr₃) reacts with molecular bromine (Br₂) to generate a highly electrophilic bromine species, often represented as "Br⁺".[5][10][11][24]
-
Electrophilic Attack: The π electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[13][24]
-
Deprotonation: A weak base (like FeBr₄⁻) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product.[5][24]
Q2: Which substituent, the isopropyl or the ester group, has a stronger directing effect?
A2: The directing effects are of different types. The ester group is a moderately to strongly deactivating meta-director.[1][25] The isopropyl group is a weakly activating ortho, para-director.[6][25] In a competition, the more strongly activating group typically dictates the position of substitution.[8][22] However, since one is activating and the other is deactivating, the reaction conditions will play a significant role in determining the major product. If the reaction is forced under harsh conditions, the meta product (directed by the ester) might be favored as all positions are deactivated, but the meta position is the least deactivated.[1] Under milder conditions, the activating effect of the isopropyl group can lead to substitution at the ortho and para positions.
Q3: Can I use computational chemistry to predict the regioselectivity?
A3: Yes, computational methods like Density Functional Theory (DFT) can be very useful.[26] By calculating the energies of the possible arenium ion intermediates for ortho, meta, and para attack, you can predict the most likely product. The intermediate with the lowest energy corresponds to the kinetically favored product. Additionally, calculating the electron density at different positions on the starting material can provide insight into the most nucleophilic sites.
III. Experimental Protocols & Data
Protocol 1: Para-Selective Bromination using NBS and Silica Gel
This protocol aims to maximize the yield of the para-brominated product.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylbenzoate (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or acetonitrile (MeCN).[13]
-
Addition of Reagents: Add silica gel (a few grams per gram of substrate) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes.[13]
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.
-
Workup: Once the starting material is consumed, filter off the silica gel. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Reaction Conditions on Isomer Distribution
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Ortho (%) | Meta (%) | Para (%) |
| Br₂ | FeBr₃ | CCl₄ | 25 | 35 | 5 | 60 |
| Br₂ | None | Acetic Acid | 25 | 40 | <5 | 55 |
| NBS | Silica Gel | CH₂Cl₂ | 0 | 10 | <2 | 88 |
| NBS | H₂SO₄ (cat.) | MeCN | 0 | 15 | <3 | 82 |
Note: These are representative values and can vary based on the specific derivative and precise reaction conditions.
IV. Visual Guides
Diagram 1: Directing Effects in Isopropylbenzoate
Caption: Competing directing effects on the isopropylbenzoate ring.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting regioselectivity issues.
V. References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Center for Biotechnology Information.[Link]
-
Ortho-Para Directors vs Meta Directors in EAS Reactions. Chad's Prep.[Link]
-
How to Easily Distinguish Ortho, Meta, and Para Directors in EAS Reactions. DAT Bootcamp.[Link]
-
Directing Effects of the Substituents on EAS. KPU Pressbooks.[Link]
-
Ortho, Para, Meta. Chemistry Steps.[Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Chemistry LibreTexts.[Link]
-
Ortho-, Meta, and Para directors in electrophilic aromatic substitution. University of Babylon.[Link]
-
Electrophilic aromatic bromination study casts doubt on textbook intermediate. Royal Society of Chemistry.[Link]
-
Examples of electrophilic aromatic substitution. Lumen Learning.[Link]
-
Bromination of benzene. Khan Academy.[Link]
-
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University.[Link]
-
Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts.[Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications.[Link]
-
During the electrophilic aromatic substitution of isopropylbenzene... Pearson+.[Link]
-
An Explanation of Substituent Effects. Chemistry LibreTexts.[Link]
-
Directing and Steric Effects in Disubstituted Benzene Derivatives. JoVE.[Link]
-
Electrophilic aromatic directing groups. Wikipedia.[Link]
-
Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.[Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.[Link]
-
Haloalkanes and Haloarenes. NCERT.[Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. Stack Exchange.[Link]
-
Thermodynamic and kinetic reaction control. Wikipedia.[Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.[Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry.[Link]
-
Bromination Help. Reddit.[Link]
-
Electrophilic Aromatic Substitution Reactions: Bromination. Clutch Prep.[Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.[Link]
-
Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.[Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.[Link]
-
(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate.[Link]
-
Regio- and stereo-selectivity issues in radical brominations... Journal of the Chemical Society, Perkin Transactions 1.[Link]
-
Carborane-Based Lewis Base Catalysts for Aromatic Halogenation. ChemRxiv.[Link]
-
Regioselective Bromination and Functionalization of Dibenzo[hi,st]ovalene... MPG.PuRe.[Link]
-
Lewis Base Catalyzed Stereo- and Regioselective Bromocyclization. PubMed.[Link]
-
Reactions of alkylbenzenes. Chemistry LibreTexts.[Link]
-
Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Royal Society of Chemistry.[Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. Royal Society of Chemistry.[Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry.[Link]
-
Bromination of Benzenes (A-Level). ChemistryStudent.[Link]
-
Electrophilic Addition with Bromine, Br2, Bromination. YouTube.[Link]
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Minimizing debromination in subsequent reactions of Methyl 3-bromo-4-isopropylbenzoate
A Senior Application Scientist's Guide to Minimizing Debromination
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-bromo-4-isopropylbenzoate. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating side reaction: debromination. As Senior Application Scientists, we understand that success in the lab is not just about following a protocol but about understanding the underlying chemistry to overcome challenges. This resource, structured in a question-and-answer format, offers field-proven insights and scientifically grounded protocols to help you minimize the formation of the undesired debrominated product, methyl 4-isopropylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with Methyl 3-bromo-4-isopropylbenzoate?
A1: Debromination, also known as hydrodehalogenation, is a side reaction where the bromine atom on your starting material, Methyl 3-bromo-4-isopropylbenzoate, is replaced by a hydrogen atom. This results in the formation of methyl 4-isopropylbenzoate as a significant byproduct. This is problematic for several reasons:
-
Reduced Yield: Formation of the debrominated byproduct directly lowers the yield of your desired product.
-
Purification Challenges: The debrominated product often has similar physical properties (e.g., boiling point, polarity) to the starting material and the desired product, making purification by chromatography or crystallization difficult and time-consuming.
-
Wasted Reagents: The portion of your starting material that undergoes debromination is effectively wasted, along with the reagents intended to react with it.
The structure of Methyl 3-bromo-4-isopropylbenzoate makes it susceptible to this side reaction due to a combination of steric and electronic factors. The bulky isopropyl group ortho to the bromine can influence the reaction pathways, and the electron-withdrawing nature of the methyl ester group affects the reactivity of the aromatic ring.[1]
Q2: What are the common subsequent reactions where debromination of Methyl 3-bromo-4-isopropylbenzoate is observed?
A2: Debromination is a common side reaction in several important transformations, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most frequent area where debromination is encountered.
-
Grignard Reagent Formation: Attempting to form the Grignard reagent (R-MgBr) can lead to debromination, especially in the presence of trace amounts of protic solvents or if the reaction is not initiated properly.
-
Lithiation Reactions: Reactions involving organolithium reagents for subsequent functionalization can also result in debromination through various pathways.
Q3: What are the primary mechanistic pathways that lead to debromination?
A3: Understanding the mechanism of debromination is key to preventing it. The primary pathways depend on the reaction type:
-
In Palladium-Catalyzed Reactions:
-
β-Hydride Elimination: This is a common pathway where a palladium-hydride species is formed, which can then reductively eliminate with the aryl bromide to give the debrominated product. The source of the hydride can be from solvents (like alcohols), reagents (like boronic acids), or even the phosphine ligands themselves under certain conditions.[4]
-
Direct Reduction by a Hydride Source: Some reagents, like sodium borohydride or formic acid, can act as hydride sources and directly reduce the aryl bromide, often catalyzed by palladium.[5]
-
Protonolysis of the Organopalladium Intermediate: After oxidative addition of the aryl bromide to the palladium(0) catalyst, the resulting arylpalladium(II) intermediate can react with a proton source in the reaction mixture, leading to the debrominated product.
-
-
In Grignard and Lithiation Reactions:
-
Reaction with Protic Impurities: Grignard and organolithium reagents are extremely strong bases and will react with even trace amounts of water, alcohols, or other protic impurities in the solvent or on the glassware to generate the debrominated arene.
-
Radical Pathways: The formation of Grignard reagents can involve radical intermediates. These radicals can abstract a hydrogen atom from the solvent to yield the debrominated product.[6]
-
Troubleshooting Guide: Minimizing Debromination in Palladium-Catalyzed Cross-Coupling Reactions
This section provides specific troubleshooting strategies for Suzuki-Miyaura and Buchwald-Hartwig reactions, where debromination is a prevalent issue.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Underlying Causes & Solutions:
The interplay between the phosphine ligand, base, and solvent is critical in Suzuki-Miyaura couplings, especially with sterically hindered substrates like Methyl 3-bromo-4-isopropylbenzoate.[4][7]
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Phosphine Ligand | Using less bulky, electron-poor ligands like PPh₃. | Switch to bulky, electron-rich biaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[8] These ligands promote the desired reductive elimination step of the catalytic cycle over competing debromination pathways. The steric bulk can also disfavor the formation of palladium-hydride species. |
| Palladium Precatalyst | Using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. | Utilize pre-formed palladium(II) precatalysts (e.g., G3 or G4 precatalysts) that are designed for efficient generation of the active Pd(0) species. This can lead to more controlled and reproducible reactions. |
| Base | Strong, nucleophilic bases like NaOH or NaOMe in protic solvents. | Employ weaker, non-nucleophilic inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[9] These bases are less likely to generate hydride species that can lead to debromination. The choice of base should be optimized for the specific reaction. |
| Solvent | Protic solvents like alcohols or the presence of water. | Use anhydrous aprotic solvents such as toluene, dioxane, or THF. Ensure all solvents are rigorously dried before use. The presence of even small amounts of water can be a source of protons for the debromination reaction. |
| Temperature | Excessively high temperatures. | Run the reaction at the lowest effective temperature . While higher temperatures can increase the reaction rate, they can also accelerate the rate of debromination. Monitor the reaction progress by TLC or GC/LC-MS to find the optimal temperature. |
| Boronic Acid Quality | Impure boronic acid containing homocoupled byproducts or residual water. | Use high-purity boronic acid . If necessary, recrystallize the boronic acid before use. Poor quality boronic acid can be a source of impurities that interfere with the catalytic cycle. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
Caption: Optimized Suzuki-Miyaura Coupling Workflow.
Issue 2: Debromination in Buchwald-Hartwig Amination
Underlying Causes & Solutions:
Similar to Suzuki couplings, the choice of ligand and base is crucial in Buchwald-Hartwig aminations to outcompete debromination.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Ligand | First-generation ligands or those not suited for sterically hindered substrates. | Employ sterically hindered biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos. These ligands have been specifically designed to facilitate C-N bond formation with challenging substrates.[10] |
| Base | Using strong alkoxide bases like NaOtBu at high concentrations or temperatures. | While strong bases are often necessary, consider using weaker bases like K₂CO₃ or Cs₂CO₃ if the amine is sufficiently nucleophilic . If a strong base is required, use it at the lowest effective concentration and temperature. For some systems, lithium bis(trimethylsilyl)amide (LiHMDS) can be a good alternative. |
| Solvent | Protic solvents or residual water. | Use anhydrous, aprotic solvents like toluene or dioxane. |
| Temperature | Prolonged heating at high temperatures. | Optimize the reaction time and temperature . Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation and further debromination. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
Caption: Optimized Buchwald-Hartwig Amination Workflow.
Troubleshooting Guide: Minimizing Debromination in Grignard and Lithiation Reactions
Issue 3: Failure to Form Grignard Reagent and/or Significant Debromination
Underlying Causes & Solutions:
The formation of a Grignard reagent from Methyl 3-bromo-4-isopropylbenzoate can be challenging due to the presence of the ester group, which can react with the Grignard reagent once formed. However, at low temperatures, it is often possible to form the Grignard reagent in situ for subsequent reactions. Debromination is primarily an issue of reagent and solvent purity.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Solvent/Glassware Purity | Presence of trace water or other protic impurities. | Use rigorously dried (flame-dried or oven-dried) glassware . Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system. |
| Magnesium Activation | Inactive magnesium turnings due to an oxide layer. | Activate the magnesium before adding the aryl bromide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by grinding the magnesium turnings in a dry mortar and pestle. |
| Reaction Initiation | Sluggish initiation leading to side reactions. | Ensure rapid initiation . A small amount of the aryl bromide solution can be added first, and gentle heating or sonication can be applied to start the reaction. Once initiated, the rest of the aryl bromide should be added at a rate that maintains a gentle reflux. |
| Ester Group Reactivity | The ester functionality can be attacked by the Grignard reagent. | This is a significant challenge. For reactions where the Grignard is to be used with another electrophile, low temperatures (-78 °C to -40 °C) can sometimes suppress the intramolecular reaction . Alternatively, consider protecting the ester as a different functional group that is stable to Grignard reagents, or use a different synthetic route. |
Issue 4: Debromination during Lithiation
Underlying Causes & Solutions:
Lithiation of Methyl 3-bromo-4-isopropylbenzoate can be complex. While direct lithiation via deprotonation is possible, it often requires a directing group. More commonly, lithium-halogen exchange is used.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Reagent Choice | Using n-BuLi at higher temperatures. | For lithium-halogen exchange, use n-BuLi or t-BuLi at low temperatures (typically -78 °C) . This favors the exchange reaction over nucleophilic attack at the ester or debromination. |
| Protic Quench | Accidental quenching with a protic source before adding the desired electrophile. | Ensure all reagents and the reaction atmosphere are scrupulously dry . Add the electrophile at low temperature before warming the reaction mixture. |
| Directed Ortho Metalation | If attempting directed ortho metalation, the ester may not be a strong enough directing group. | The ester group is a moderate directing group for ortho-lithiation.[11] Using a stronger base like s-BuLi in the presence of a chelating agent like TMEDA can be effective. However, the bromine at the 3-position may interfere. Lithium-halogen exchange is often a more reliable method for generating the desired aryllithium species. |
Concluding Remarks
Minimizing debromination in reactions of Methyl 3-bromo-4-isopropylbenzoate requires a careful and systematic approach to reaction optimization. By understanding the mechanistic underpinnings of this common side reaction and by judiciously selecting ligands, bases, solvents, and reaction temperatures, researchers can significantly improve the efficiency and yield of their desired transformations. This guide provides a starting point for troubleshooting and developing robust protocols. Remember that each specific reaction will have its own nuances, and empirical optimization is often necessary to achieve the best results.
References
- Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Bromides. Organic Letters, 11(8), 1773–1775.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Tang, W., & Zhang, X. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 215-219.
- Surry, D. S., & Buchwald, S. L. (2011). Buchwald–Hartwig amination of aryl halides and pseudohalides. Chemical Science, 2(1), 27-50.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Used as a General Ligand. Journal of the American Chemical Society, 124(21), 6043–6048.
- Studer, A., & Curran, D. P. (2016). Radical hydrodehalogenation of aryl bromides and chlorides with sodium hydride and 1,4-dioxane.
- Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28864-28868.
- Maumela, M. C., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27369.
- Knochel, P., & Krasovskiy, A. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Aryl- and Heteroarylmagnesium Halides from Organic Bromides.
- Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related ortho-lithiated directing groups. Chemical Reviews, 90(6), 879-933.
- Lam, J. L., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(44), 27361-27369.
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
-
MDPI. (2023). Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 11. Directed ortho metalation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Technical Guide: 1H NMR Structural Verification of Methyl 3-bromo-4-isopropylbenzoate
Executive Summary
Methyl 3-bromo-4-isopropylbenzoate is a critical regioselective intermediate, often utilized as a scaffold for Suzuki-Miyaura cross-coupling in the synthesis of retinoid receptor agonists and other pharmacophores.
This guide provides a comparative spectral analysis to validate the successful bromination of methyl 4-isopropylbenzoate (Cumic ester). It focuses on distinguishing the target 1,3,4-substitution pattern from unreacted starting material and the potential 2-bromo regioisomer.
Key Diagnostic Indicator: The presence of a highly deshielded doublet (~8.22 ppm, J ≈ 1.9 Hz) corresponding to the H2 proton, which confirms the placement of bromine ortho to the ester and meta to the isopropyl group.
Structural Context & Synthesis Logic
The synthesis typically involves the electrophilic aromatic substitution (bromination) of methyl 4-isopropylbenzoate. Due to the competing directing effects of the ester (EWG, meta-director) and the isopropyl group (EDG, ortho/para-director), regioselectivity is the primary performance metric.
-
Target: 3-bromo isomer (Bromine ortho to isopropyl).
-
Impurity: 2-bromo isomer (Bromine ortho to ester – sterically disfavored but possible).
-
Impurity: Unreacted starting material.
Verification Workflow
The following diagram outlines the logical pathway for verifying the structure using 1H NMR data.
Caption: Logic flow for distinguishing the target molecule from precursors and isomers based on aromatic splitting patterns and chemical shifts.
Experimental Protocol (Standardized)
To ensure reproducibility and comparability with the data below, the following acquisition parameters are recommended.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.
-
Why: Provides minimal overlap with the isopropyl septet and ester singlet.
-
-
Frequency: 400 MHz or higher.
-
Why: Essential to resolve the meta-coupling (J ~1.8 Hz) of the H2 proton and the ortho-coupling of H5/H6.
-
-
Concentration: ~10 mg in 0.6 mL solvent.
Comparative Spectral Analysis
The following table contrasts the target molecule with its direct precursor. This comparison serves as the primary "Performance Check" for the synthesis.
Table 1: Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Assignment | Target: Methyl 3-bromo-4-isopropylbenzoate | Precursor: Methyl 4-isopropylbenzoate | Diagnostic Note |
| Symmetry | Asymmetric (ABC System) | Symmetric (AA'BB' System) | Primary Pass/Fail Metric |
| H-2 (Aromatic) | δ 8.22 (d, J=1.8 Hz) | δ 7.97 (d, J=8.2 Hz) | H2 shifts downfield (+0.25 ppm) due to ortho-Br and ortho-Ester effects. |
| H-6 (Aromatic) | δ 7.95 (dd, J=8.0, 1.8 Hz) | δ 7.97 (d, J=8.2 Hz) | Becomes a doublet of doublets (dd) due to meta-coupling with H2. |
| H-5 (Aromatic) | δ 7.40 (d, J=8.0 Hz) | δ 7.28 (d, J=8.2 Hz) | Slight downfield shift; loses symmetry with H3. |
| Ester (-OCH₃) | δ 3.90 (s, 3H) | δ 3.89 (s, 3H) | Minimal change; not diagnostic. |
| iPr (-CH-) | δ 3.41 (sept, J=6.9 Hz) | δ 2.96 (sept, J=6.9 Hz) | Significant downfield shift (+0.45 ppm) due to steric compression/deshielding by ortho-Br. |
| iPr (-CH₃) | δ 1.26 (d, J=6.9 Hz, 6H) | δ 1.27 (d, J=6.9 Hz, 6H) | Minimal change. |
Detailed Mechanistic Interpretation
1. The Aromatic Region (7.0 – 8.5 ppm)
The substitution pattern (1-COOMe, 3-Br, 4-iPr) creates a specific splitting tree.
-
H2 (The "Isolated" Proton): Located between the ester and the bromine. Both substituents are electron-withdrawing (inductively), creating a strong deshielding cone.
-
Performance Check: This signal must appear as a doublet with a small coupling constant (~1.8 Hz) . This represents the meta-coupling to H6. If this appears as a singlet, your resolution is too low or the sample is paramagnetic.
-
-
H6: Located ortho to the ester but meta to the bromine. It couples strongly (ortho, J~8.0 Hz) to H5 and weakly (meta, J~1.8 Hz) to H2.
-
H5: Located ortho to the isopropyl group. The isopropyl group is an electron-donating group (EDG), making H5 the most upfield aromatic signal (~7.40 ppm). It shows only large ortho coupling to H6.
2. The Aliphatic "Probe" (Isopropyl Methine)
The isopropyl methine proton (-CH-) at position 4 serves as a secondary confirmation of regioselectivity.
-
In the Precursor: The methine is in a relatively open environment (~2.96 ppm).
-
In the Target: The bulky bromine atom at position 3 exerts a steric deshielding effect (van der Waals deshielding) and an inductive effect on the adjacent isopropyl methine. This shifts the signal significantly downfield to ~3.41 ppm .
-
Failure Mode: If the methine signal remains near 3.0 ppm, the bromination likely occurred at the position meta to the isopropyl group (unlikely due to directing rules) or the reaction failed.
Troubleshooting & Impurity Profiling
When interpreting the spectrum of the crude product, use this guide to identify common issues.
Scenario A: The "2-Bromo" Regioisomer
-
Structure: Methyl 2-bromo-4-isopropylbenzoate.
-
Why it happens: Steric bulk of the isopropyl group forces some bromination ortho to the ester (though electronically less favored).
-
Spectral Signature:
-
Look for a doublet at ~7.7 ppm (H6, ortho to ester, but not squeezed between two EWGs).
-
The ester methyl singlet may shift slightly upfield due to the orthogonal rotation of the carbonyl group caused by the bulky ortho-bromine (steric inhibition of resonance).
-
Scenario B: Residual Solvent & Reagents
| Impurity | Chemical Shift (CDCl₃) | Multiplicity |
| Water | ~1.56 ppm | Broad Singlet |
| Ethyl Acetate | 4.12 (q), 2.05 (s), 1.26 (t) | Quartet overlaps with nothing; Triplet overlaps with iPr methyls. |
| Dichloromethane | 5.30 ppm | Singlet |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constant analysis).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved January 30, 2026, from [Link] (Source for Cumic ester precursor data).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for additivity rules and coupling constants).
Molecular Weight Confirmation of Methyl 3-bromo-4-isopropylbenzoate: A Comparative Analytical Guide
Executive Summary
Methyl 3-bromo-4-isopropylbenzoate (CAS: 318528-55-1) serves as a critical intermediate in the synthesis of retinoid-like therapeutics and PPAR agonists. In synthetic workflows, confirming the integrity of the bromine substituent and the ester functionality is paramount.
While LC-MS (Liquid Chromatography-Mass Spectrometry) is the standard request in many bioanalytical labs, this specific molecule presents a "neutrality trap." As a non-polar ester lacking strong acidic or basic sites, it often ionizes poorly under standard Electrospray Ionization (ESI) conditions, leading to false negatives or reliance on erratic sodium adducts.
This guide objectively compares the performance of LC-ESI-MS , LC-APCI-MS , and GC-MS , recommending LC-APCI-MS as the robust liquid-phase method of choice, while establishing GC-MS as the orthogonal validation standard.
Molecular Profile & Mass Spec Signatures
Before selecting an ionization mode, the analyst must understand the physicochemical constraints of the analyte.[1]
| Property | Value / Characteristic | Impact on Analysis |
| Formula | C₁₁H₁₃BrO₂ | Requires resolution of Br isotopes. |
| Monoisotopic Mass | 256.01 u (⁷⁹Br) | Base peak target. |
| Isotope Pattern | 1:1 doublet (M : M+2) | The ⁷⁹Br and ⁸¹Br isotopes are naturally ~50:[2][3]50. This is the primary confirmation fingerprint.[2] |
| LogP | ~4.2 (Predicted) | Highly lipophilic; requires high organic mobile phase. |
| pKa | Neutral (Ester) | Critical: Will not protonate easily in ESI without additives (e.g., Ammonium). |
Comparative Analysis: Selecting the Right Ionization
The following table contrasts the three primary methodologies available for confirmation.
| Feature | Method A: LC-ESI-MS | Method B: LC-APCI-MS (Recommended LC) | Method C: GC-MS (Gold Standard) |
| Ionization Mechanism | Solution-phase charge transfer. | Gas-phase chemical ionization (Corona Discharge). | Electron Impact (Hard Ionization). |
| Primary Ion Observed | |||
| Sensitivity for this Molecule | Low to Moderate . Esters are "ESI-silent" without additives. | High . Excellent for neutral, non-polar aromatics. | High . Volatility matches GC requirements perfectly. |
| Risk Factors | Sodium adducts are unstable; suppression by matrix is common. | Thermal degradation (rare for benzoates). | Requires dry sample; not suitable if downstream biology is needed. |
| Verdict | Avoid unless APCI is unavailable. | Preferred for LC workflows.[1][4] | Best for pure structural ID. |
Detailed Experimental Protocols
Protocol A: LC-APCI-MS (Targeted Workflow)
Rationale: Atmospheric Pressure Chemical Ionization (APCI) is chosen because it actively ionizes neutral species in the gas phase via corona discharge, overcoming the proton-affinity limitations of the methyl ester group.
1. Sample Preparation:
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol .
-
Dilution: Dilute 1:100 with 50:50 Methanol/Water to reach ~10 µg/mL.
-
Filtration: 0.22 µm PTFE filter (prevent particulate clogging).
2. LC Conditions (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Mobile Phase A: Water + 2mM Ammonium Formate (Promotes
and ). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0-1 min: 50% B (Isocratic hold).
-
1-5 min: 50% -> 95% B.
-
5-7 min: 95% B (Wash).
-
3. MS Source Parameters (APCI Positive Mode):
-
Vaporizer Temp: 350°C (High heat needed to volatilize the ester).
-
Discharge Current: 4-5 µA.
-
Capillary Temp: 275°C.
-
Scan Range: m/z 100 – 400 (Centroid Mode).
Protocol B: GC-MS (Orthogonal Validation)
Rationale: As a halogenated aromatic ester, this molecule is sufficiently volatile for Gas Chromatography. Electron Impact (EI) provides a "fingerprint" fragmentation pattern that LC-MS cannot offer.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: Split 10:1, 250°C.
-
Oven Program: 80°C (1 min) → 20°C/min → 280°C (3 min).
-
Source: EI (70 eV), 230°C.
-
Expected Signals:
-
Molecular Ion: m/z 256/258 (1:1 ratio).
-
Loss of Methoxy (-OCH3): m/z 225/227.
-
Data Interpretation & Visualization
The Bromine Fingerprint
The most critical validation step is confirming the isotopic abundance. Unlike Chlorine (3:1 ratio), Bromine presents a 1:1 ratio between the M and M+2 peaks.[2][5]
-
Target Mass A (⁷⁹Br): ~256.01 Da
-
Target Mass B (⁸¹Br): ~258.01 Da
-
Acceptance Criteria: The intensity of the 258 peak should be 95-105% of the 256 peak. Significant deviation indicates interference or lack of bromine.
Analytical Workflow Diagram
The following diagram outlines the decision logic for analyzing this specific intermediate.
Caption: Decision matrix for selecting the optimal ionization source. Green nodes indicate preferred pathways for this specific lipophilic ester.
Troubleshooting & Self-Validation
To ensure scientific integrity (Trustworthiness), perform these checks:
-
The "Blank" Check: Inject the mobile phase (MeOH/Water) alone. If you see peaks at 256/258, you have carryover. This molecule is "sticky" on C18 columns due to high LogP. Remedy: Add a needle wash step with 100% Isopropanol.
-
Adduct Confusion: In ESI, if you see a peak at m/z ~278/280, this is likely
. Sodium adducts do not fragment well in MS/MS. Switch to APCI or add Ammonium Formate to force the species at m/z 273/275. -
Isotope Skew: If the 258 peak is significantly higher than the 256 peak, check for co-eluting impurities or background noise. The ratio must be near 1:1.
References
-
Lead Sciences. Methyl 3-bromo-4-isopropylbenzoate Product Data. Retrieved from
-
Chemistry Steps. Isotopic Abundance in Mass Spectrometry (Bromine Signatures). Retrieved from
-
National Institutes of Health (PMC). Comparison of ESI and APCI-LC-MS/MS methods. (General principles of ionization for non-polar species). Retrieved from
-
ResolveMass Laboratories. GC-MS vs. LC-MS: When to Choose Which. Retrieved from
-
ChemGuide. Mass Spectra - The M+2 Peak (Bromine/Chlorine). Retrieved from
Sources
Comparative Reactivity Analysis: Methyl 3-bromo-4-isopropylbenzoate vs. Methyl 3-iodo-4-isopropylbenzoate in Palladium-Catalyzed Cross-Coupling Reactions
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity between Methyl 3-bromo-4-isopropylbenzoate and Methyl 3-iodo-4-isopropylbenzoate, two critical building blocks in modern synthetic chemistry. We will explore the fundamental principles governing their reactivity, present supporting data, and offer detailed experimental protocols for their application in widely-used cross-coupling reactions.
Theoretical Framework: Understanding Aryl Halide Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. This directly influences the rate-determining step of many catalytic cycles: the oxidative addition of the aryl halide to a low-valent palladium(0) complex.
The Decisive Role of the Carbon-Halogen Bond Dissociation Energy
The energy required to break the C-X bond, known as the Bond Dissociation Energy (BDE), is a key predictor of reactivity. A weaker bond is more easily cleaved, leading to a faster oxidative addition and overall reaction rate. The trend for C-X bond energies is C-F > C-Cl > C-Br > C-I.[1][2]
| Bond | Average Bond Energy (kJ/mol) |
| C-Br | ~276-285[1][3] |
| C-I | ~213-240[1][3] |
As indicated in the table, the carbon-iodine bond is significantly weaker than the carbon-bromine bond. This fundamental difference is the primary reason why Methyl 3-iodo-4-isopropylbenzoate is generally more reactive than Methyl 3-bromo-4-isopropylbenzoate .
The Palladium Catalytic Cycle and Oxidative Addition
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, begins with the oxidative addition of the aryl halide to a Pd(0) species.[4][5] This is followed by transmetalation with a suitable organometallic reagent and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
The oxidative addition step involves the insertion of the palladium atom into the C-X bond, forming a Pd(II) intermediate.[6][7] The lower bond dissociation energy of the C-I bond in Methyl 3-iodo-4-isopropylbenzoate facilitates this step, leading to a faster overall reaction rate compared to its bromo-analogue.[4][8]
Figure 1: Generalized Palladium Cross-Coupling Cycle. The initial oxidative addition step is typically faster for aryl iodides.
Comparative Reactivity in Suzuki-Miyaura Coupling
To illustrate the practical implications of these theoretical differences, we present a comparative case study for a Suzuki-Miyaura coupling reaction.
Hypothetical Experimental Comparison
Reaction: Coupling of Methyl 3-halo-4-isopropylbenzoate with Phenylboronic Acid.
| Parameter | Methyl 3-bromo-4-isopropylbenzoate | Methyl 3-iodo-4-isopropylbenzoate |
| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 1 mol% Pd(PPh₃)₄ |
| Reaction Time | 12 hours | 4 hours |
| Reaction Temperature | 90°C | 70°C |
| Typical Yield | 85% | 95% |
This data, based on established reactivity trends, highlights that the iodo-compound can achieve a higher yield in a shorter time, at a lower temperature, and with less catalyst.[9][10] While aryl bromides are effective coupling partners, they often require more forcing conditions to overcome the higher activation energy of the oxidative addition step.[8][9]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific applications.
Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
Methyl 3-halo-4-isopropylbenzoate (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (2.0 mmol)
-
Pd(PPh₃)₄ (see table for loading)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Reactivity in Buchwald-Hartwig Amination
The enhanced reactivity of aryl iodides also extends to other important C-C and C-N bond-forming reactions, such as the Buchwald-Hartwig amination. The mechanism similarly relies on an initial oxidative addition step.[6]
Hypothetical Comparison: Buchwald-Hartwig Amination with Morpholine
| Parameter | Methyl 3-bromo-4-isopropylbenzoate | Methyl 3-iodo-4-isopropylbenzoate |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos | Pd₂(dba)₃ / XPhos |
| Catalyst Loading | 2.5 mol% Pd | 1.5 mol% Pd |
| Base | NaOt-Bu | NaOt-Bu |
| Reaction Time | 16 hours | 6 hours |
| Reaction Temperature | 100°C | 80°C |
| Typical Yield | 80% | 92% |
Again, the iodo-substrate demonstrates superior performance, requiring milder conditions and achieving a higher yield in a significantly shorter timeframe.
Practical Considerations for the Synthetic Chemist
-
Cost and Availability: While aryl iodides are more reactive, they are often more expensive and less commercially available than their bromide counterparts.[11][12] The choice of starting material may therefore be influenced by project budget and scale.
-
Synthesis: Both compounds can be synthesized from the corresponding benzoic acids. For instance, methyl benzoate compounds can be prepared via esterification of the corresponding benzoic acid with methanol.[13][14] The halogen can be introduced via electrophilic aromatic substitution.
-
Catalyst Selection: For less reactive aryl bromides, the use of more sophisticated and electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can often enhance the rate of oxidative addition and improve reaction outcomes.
-
A Note on Counterintuitive Reactivity: While the C-I bond is weaker, some studies have reported surprisingly inefficient couplings of aryl iodides at lower temperatures (~50°C) with traditional catalysts like Pd(PPh₃)₄, in contrast to the corresponding bromides.[15] This is thought to be due to the poor turnover of the key trans-[Pd(PPh3)2(Ar)(I)] intermediate in the presence of excess phosphine ligand.[15] This highlights the importance of reaction optimization for each specific substrate and catalyst system.
Conclusion
The comparative reactivity between Methyl 3-bromo-4-isopropylbenzoate and Methyl 3-iodo-4-isopropylbenzoate is a clear illustration of fundamental principles in organometallic chemistry. The weaker carbon-iodine bond renders the iodo-compound significantly more reactive in palladium-catalyzed cross-coupling reactions. This translates to tangible benefits in the laboratory, including:
-
Faster reaction times
-
Milder reaction conditions (lower temperatures)
-
Lower catalyst loadings
-
Higher reaction yields
While the bromo-analogue remains a valuable and often more cost-effective building block, achieving comparable results typically requires more forcing conditions and potentially more sophisticated catalytic systems. The choice between these two substrates will ultimately depend on a balance of reactivity requirements, economic considerations, and the specific synthetic challenge at hand.
References
- Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Myers, A. The Suzuki Reaction. Chem 115, Harvard University.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.
- ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
- Chemistry LibreTexts. (2025). Bond Energies.
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- chemguide. (n.d.). An introduction to bond energy and bond length.
- YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide.
- Google Patents. (n.d.).
- YouTube. (2020).
- Lead Sciences. (n.d.).
- Ivy Fine Chemicals. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. Methyl 3-bromo-4-isopropylbenzoate - Lead Sciences [lead-sciences.com]
- 12. ivychem.com [ivychem.com]
- 13. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Guide: Strategic Alternatives to Methyl 3-bromo-4-isopropylbenzoate in Lead Optimization
This guide provides a technical comparative analysis of Methyl 3-bromo-4-isopropylbenzoate and its strategic alternatives in medicinal chemistry. It is designed for drug discovery professionals seeking to optimize metabolic stability, solubility, and patentability.
Executive Summary
Methyl 3-bromo-4-isopropylbenzoate is a workhorse intermediate, particularly in the synthesis of nuclear receptor ligands (e.g., PPAR agonists, ROR
However, the isopropyl moiety is a frequent site of metabolic attrition due to cytochrome P450-mediated benzylic hydroxylation. This guide evaluates three high-value "building block" alternatives that maintain the structural vector while solving specific ADME-Tox liabilities:
-
Cyclopropyl Analog: For rigidification and metabolic blockade.
-
Trifluoromethyl Analog: For electronic modulation and oxidation resistance.
-
tert-Butyl Analog: For maximizing hydrophobic bulk without benzylic protons.
Structural Analysis of the Baseline
Compound: Methyl 3-bromo-4-isopropylbenzoate Role: Scaffold Core / Hydrophobic Anchor
| Feature | Function in Drug Design | Liability |
| Bromine (C3) | Handle for Suzuki/Buchwald couplings to extend the scaffold. | Sterically crowded by the ortho-isopropyl group, requiring specialized catalysts. |
| Isopropyl (C4) | Lipophilic contact ( | Benzylic Oxidation: The tertiary benzylic hydrogen is highly susceptible to CYP3A4 metabolism. |
| Methyl Ester (C1) | Precursor to amides, alcohols, or heterocycles. | Ester hydrolysis in plasma (species-dependent). |
Comparative Analysis of Alternatives
The following alternatives replace the isopropyl group while retaining the bromo-benzoate core.
Candidate A: The "Metabolic Shield"
Name: Methyl 3-bromo-4-cyclopropylbenzoate CAS: 1131615-05-8
-
The Logic: The cyclopropyl group is a bioisostere of the isopropyl group. It reduces lipophilicity (lower LogP) and increases metabolic stability.[1] The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (
) compared to the benzylic C-H of isopropyl ( ), making them resistant to radical abstraction by CYP enzymes. -
Structural Impact: Adds rigidity; the vectors of the substituents are fixed, potentially improving binding entropy if the conformation matches the target.[2]
Candidate B: The "Electronic Modulator"
Name: Methyl 3-bromo-4-(trifluoromethyl)benzoate CAS: 115765-27-0
-
The Logic: Fluorine substitution dramatically alters the electronics. The
group is metabolically inert. It is electron-withdrawing, which deactivates the aromatic ring, potentially reducing the rate of oxidative metabolism on the ring itself. -
Structural Impact: Similar volume to isopropyl but with inverted electronics (electron-poor vs. electron-rich).
Candidate C: The "Steric Bulwark"
Name: Methyl 3-bromo-4-(tert-butyl)benzoate CAS: 224361-26-8
-
The Logic: Removes the benzylic hydrogen entirely (quaternary carbon), eliminating the primary metabolic soft spot.
-
Structural Impact: Significantly bulkier. Used when the hydrophobic pocket is large and deep. Increases LogP, which may be a liability for solubility.
Performance Comparison Table
| Feature | Isopropyl (Baseline) | Cyclopropyl (Cand.[1] A) | Trifluoromethyl (Cand. B) | tert-Butyl (Cand. C) |
| Metabolic Stability | Low (Benzylic hydroxylation) | High (Strain/Bond Energy) | Very High (Blocked) | High (No benzylic H) |
| Lipophilicity ( | Baseline | -0.3 to -0.5 (More Polar) | +0.2 (Variable) | +0.8 (More Lipophilic) |
| Steric Bulk | Medium | Low/Medium (Rigid) | Medium | High |
| Electronic Effect | Weak Donor (+I) | Weak Donor (Pseudo | Strong Withdrawer (-I) | Weak Donor (+I) |
| Suzuki Reactivity | Good | Excellent | Moderate (e- poor ring) | Good |
Experimental Validation Protocols
To validate the switch from Isopropyl to an alternative, two datasets are required: Synthetic Feasibility (can we build with it?) and Metabolic Stability (does it survive?).
Protocol 1: Sterically Hindered Suzuki-Miyaura Coupling
Objective: Verify that the alternative building blocks function effectively in cross-coupling despite ortho-substitution.
Rationale: The ortho-substituent (cyclopropyl/CF3) can hinder the approach of the Palladium catalyst to the C-Br bond. Standard
Materials:
-
Substrate: 1.0 equiv (Alternative Building Block)
-
Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol),
(4.5 mg), SPhos (16.4 mg), and (424 mg). Seal and purge with Argon for 5 minutes. -
Solvation: Add degassed Toluene (4 mL) and Water (0.4 mL) via syringe.
-
Reaction: Heat block to 100°C with vigorous stirring (1000 rpm) for 4–12 hours. Monitor conversion via UPLC-MS (Target mass [M+H]+).
-
Workup: Cool to RT. Filter through a Celite pad, eluting with EtOAc. Wash filtrate with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Success Criteria: Isolated yield > 75%.[3][4] If yield is low for the
Protocol 2: Microsomal Intrinsic Clearance ( )
Objective: Quantify the metabolic stability improvement of the Cyclopropyl/CF3 analogs over the Isopropyl baseline.
Step-by-Step Methodology:
-
Preparation: Prepare 10 mM stock solutions of the final coupled products (not the building blocks themselves, as esters are unstable in plasma) in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot samples at
min into ice-cold Acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life ( ).
Success Criteria: Alternative analog shows
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct building block based on the specific liability of the lead compound.
Figure 1: Decision matrix for substituting the isopropyl-bromo-benzoate scaffold based on ADME/SAR data.
Synthetic Pathway Visualization
Figure 2: General synthetic workflow for sterically hindered cross-coupling of the alternative building blocks.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.
-
Barnes-Seeman, D. (2013). The Role of Fluorine in Drug Design. Current Topics in Medicinal Chemistry.
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Discovery. Journal of Medicinal Chemistry.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Alkylboronic Acids. Accounts of Chemical Research.
-
PubChem Database. Methyl 3-bromo-4-isopropylbenzoate (Compound Summary). National Library of Medicine.
Sources
- 1. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Comparative study of palladium catalysts for Suzuki reactions with Methyl 3-bromo-4-isopropylbenzoate
Comparative Guide: Palladium Catalysts for Suzuki Reactions with Methyl 3-bromo-4-isopropylbenzoate
Executive Summary
The Challenge: Methyl 3-bromo-4-isopropylbenzoate presents a specific synthetic hurdle: steric hindrance .[1] The bulky isopropyl group at the para-position (relative to the ester) is ortho to the reactive bromine at C3. This steric bulk creates a "kinetic wall" that impedes the approach of the palladium catalyst during oxidative addition and, more critically, hinders the transmetallation step with the boronic acid.
The Solution: Standard "Generation 1" catalysts like Pd(PPh₃)₄ often result in sluggish kinetics, incomplete conversion, or significant dehalogenation byproducts. This guide compares the baseline performance against advanced "Generation 3/4" systems (Buchwald Precatalysts and NHC-Palladium complexes) explicitly engineered to navigate this steric environment.
Technical Analysis: The Steric Gate
Before selecting a catalyst, one must understand the failure mode. The Suzuki-Miyaura cycle involves three key steps. For this substrate, the Transmetallation and Reductive Elimination are the bottlenecks.
-
Oxidative Addition: The electron-withdrawing ester group at C1 activates the ring, aiding oxidative addition. However, the ortho-isopropyl group shields the C-Br bond.
-
Transmetallation: The incoming boronate nucleophile must approach the Pd(II) center. The isopropyl group creates a "steric cone" that repels bulky phosphine ligands, destabilizing the transition state.
-
Reductive Elimination: For the final biaryl bond to form, the two aryl rings must align. The isopropyl bulk forces the rings to twist, increasing the activation energy.
Catalyst Comparison Matrix
The following comparison is based on reactivity profiles established for ortho-substituted aryl bromides (e.g., 2-bromo-isopropylbenzene congeners) in high-throughput screening environments.
| Catalyst System | Class | Performance Rating | Expected Yield | Key Characteristics |
| Pd(PPh₃)₄ | Gen 1 (Phosphine) | Low | 20-40% | Baseline. Often fails due to ligand dissociation and inability to force reductive elimination in crowded systems. High homocoupling risk. |
| Pd(dppf)Cl₂ | Gen 2 (Bidentate) | Moderate | 50-70% | Robust. The large bite angle of dppf accelerates reductive elimination, but the ligand is not bulky enough to stabilize the strictly mono-ligated Pd species needed for crowded transmetallation. |
| XPhos Pd G4 | Gen 3 (Buchwald) | Excellent | >90% | Specialist. The biaryl backbone and dicyclohexyl groups create a flexible pocket. XPhos facilitates oxidative addition and rapid reductive elimination for sterically hindered substrates. |
| Pd-PEPPSI-IPr | NHC (Carbene) | High | 85-95% | Stable. The "IPr" (N-Heterocyclic Carbene) ligand is extremely bulky and electron-rich (σ-donor). It stabilizes the Pd center preventing "black Pd" precipitation and drives the cycle for difficult substrates. |
Recommended Experimental Protocols
Method A: The High-Performance Protocol (XPhos Pd G4)
Recommended for drug discovery/scale-up where yield is critical.
Reagents:
-
Substrate: Methyl 3-bromo-4-isopropylbenzoate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)[2]
-
Catalyst: XPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous or 0.5M aq)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Charge: In a reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3) to remove oxygen (critical for XPhos stability).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M - 0.2 M.
-
Catalyst Addition: Remove the septum briefly under a positive stream of Nitrogen and add XPhos Pd G4 (2 mol%) as a solid. Reseal immediately.
-
Why? Adding the precatalyst last prevents premature activation.
-
-
Reaction: Heat the block to 80°C for 2–4 hours.
-
Monitoring: Check via LCMS.[3] Look for the disappearance of the bromide (M+H not visible usually, look for UV) and appearance of the biaryl product.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Method B: The "Robust" Protocol (Pd-PEPPSI-IPr)
Recommended if the boronic acid is unstable or if anhydrous conditions are required.
Reagents:
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: Toluene : MeOH (1:1) or pure THF (if water sensitive)
-
Temp: 60°C - 80°C
Workflow:
-
Dissolve Substrate and Boronic acid in Toluene/MeOH.
-
Add K₂CO₃ (solid).
-
Add Pd-PEPPSI-IPr.
-
Heat to 60°C. The NHC ligand is highly thermally stable, allowing for longer reaction times (overnight) without catalyst decomposition.
Mechanistic Visualization
The diagram below illustrates the catalytic cycle, highlighting the specific "Steric Clash" introduced by the isopropyl group.
Caption: The isopropyl group at C4 creates significant steric repulsion during the Transmetallation step (Yellow Node), requiring bulky ligands like XPhos or IPr to stabilize the intermediate.
Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Starting Material Remains | Catalyst Deactivation | Switch to XPhos Pd G4 . Ensure strict O₂-free conditions. |
| Protodehalogenation (Ar-H) | Reductive Elimination too slow | The catalyst is inserting but not coupling. Increase temperature to 100°C or switch to Pd-PEPPSI-IPr which stabilizes the Pd(II) intermediate. |
| Homocoupling (Ar-Ar) | Oxidative Addition too fast | Reduce catalyst loading. Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the Pd-Ar species. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Foundational work on XPhos/SPhos for sterics).
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry - A European Journal. (PEPPSI catalyst protocols).
-
Vertex AI Search Results. "Suzuki coupling of sterically hindered ortho-substituted aryl bromides." (Verified steric trends for isopropyl-substituted systems). 2
-
Tang, W., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling." RSC Advances. (Discusses ortho-substitution challenges). 4[2][5][6][7][8][9][10][11]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR (qNMR) for determining the purity of Methyl 3-bromo-4-isopropylbenzoate
This guide serves as a technical directive for the purity assessment of Methyl 3-bromo-4-isopropylbenzoate , a critical intermediate in organic synthesis.[1] It objectively compares Quantitative NMR (qNMR) against traditional chromatographic methods (HPLC-UV, GC-FID), establishing qNMR as the superior primary reference method when Certified Reference Materials (CRMs) for the analyte are unavailable.[1]
Executive Summary
For the intermediate Methyl 3-bromo-4-isopropylbenzoate , traditional HPLC-UV "Area %" analysis is insufficient for establishing absolute purity (Assay).[1] It fails to account for non-chromophoric impurities (solvents, moisture, inorganic salts) and assumes identical extinction coefficients for all brominated isomers.[1]
qNMR offers a metrological advantage: it is a primary ratio method.[2] It determines the mass fraction purity directly against a generic Internal Standard (IS) without requiring a reference standard of the analyte itself. This guide demonstrates that qNMR provides a more accurate, SI-traceable purity value (typically ±0.5-1.0%) compared to the relative estimation of HPLC Area %.[1]
Technical Deep Dive: qNMR vs. HPLC vs. GC
The following table contrasts the three primary methodologies for determining the purity of aromatic esters.
Table 1: Comparative Analysis of Purity Determination Methods
| Feature | qNMR (Primary Method) | HPLC-UV (Area %) | HPLC-UV (External Std) |
| Measurement Principle | Molar ratio of nuclei (direct counting).[1] | Relative UV absorption.[1] | Comparison to a reference standard. |
| Reference Standard | Generic IS (e.g., Maleic Acid).[1][3] No analyte standard needed. | None (Self-referencing). | Required (Must be identical to analyte). |
| Response Factor | Unity (1.0) for all protons.[1] | Variable (depends on chromophore).[1] | Calculated from standard. |
| Scope of Detection | Organic structure, residual solvents, water (if specific solvent used).[4] | UV-active compounds only.[1] | UV-active compounds only.[1] |
| Blind Spots | Inorganic salts, paramagnetic impurities.[1] | Non-UV active impurities, moisture, salts.[1] | Non-UV active impurities.[1] |
| Primary Use Case | Absolute Purity (Assay) determination without a CRM. | Impurity profiling (looking for small peaks).[1] | Routine QC (once a standard is established).[1] |
Why qNMR Wins for Methyl 3-bromo-4-isopropylbenzoate
-
Structural Specificity: The distinct singlet of the methyl ester (~3.9 ppm) and the septet of the isopropyl group (~3.0-3.4 ppm) allow for precise quantification free from interference by common brominated side-products (e.g., regioisomers where the Br is ortho to the isopropyl group may have shifted signals).
-
No Response Factor Bias: In HPLC, a dibromo-impurity might have a higher UV response than the product, artificially lowering the apparent purity. qNMR counts protons 1:1, eliminating this bias.
Strategic Decision Framework
The following decision tree illustrates when to deploy qNMR versus HPLC in a drug development workflow.
Figure 1: Decision matrix for selecting the appropriate purity determination method.
Experimental Protocol: qNMR of Methyl 3-bromo-4-isopropylbenzoate
This protocol ensures Traceability and Self-Validation .[1]
A. Materials & Internal Standard Selection[1][5][6][7][8]
-
Analyte: Methyl 3-bromo-4-isopropylbenzoate (MW: ~257.12 g/mol ).[1]
-
Solvent: DMSO-d6 (Preferred for non-volatility and solubility) or CDCl3.[1]
-
Internal Standard (IS): Maleic Acid (MW: 116.07 g/mol ).[1]
B. Sample Preparation (Gravimetric Workflow)
-
Equilibration: Allow analyte and IS to equilibrate to room temperature in a desiccator.
-
Weighing (Critical): Using a microbalance (readability 0.001 mg or 0.01 mg):
-
Dissolution: Add ~0.6 mL DMSO-d6. Ensure complete dissolution. Transfer to 5mm NMR tube.[1]
C. Acquisition Parameters (Bruker/Varian)
To ensure <1% uncertainty, the relaxation delay must be sufficient (5 × T1).
-
Pulse Program: zg30 or zg (90° pulse recommended if T1 is known).
-
Relaxation Delay (D1): 30 - 60 seconds . (Protons in degassed samples can have T1 > 5s; 60s is safe).
-
Number of Scans (NS): 16 or 32 (aim for S/N > 250:1).
-
Spectral Width (SW): 20 ppm (-2 to 18 ppm).
-
Temperature: 298 K (controlled).
D. Processing & Integration[1][5][7]
-
Phasing: Manual phasing is mandatory.[1]
-
Baseline Correction: Apply automatic baseline correction (e.g., Bernstein polynomial) or manual correction.[1]
-
Integration:
-
IS Peak: Integrate the Maleic Acid singlet (~6.0 ppm). Set value to normalized proton count (2H).
-
Analyte Peak: Integrate the Methyl Ester singlet (~3.9 ppm, 3H) or the Isopropyl Methine septet (~3.0-3.5 ppm, 1H) . Avoid aromatic region if overlap with impurities is suspected.[1]
-
Self-Validation: Compare the purity calculated using the Methyl Ester peak vs. the Isopropyl Methine peak. They should match within <1%.
-
Data Analysis & Calculation
Calculation Formula
The mass fraction purity (
Where:
- : Integrated signal area.[1][5][6][7]
- : Number of protons (e.g., 3 for methyl ester, 2 for Maleic acid).
- : Molar mass (257.12 for analyte, 116.07 for IS).[1]
- : Mass weighed (mg).
- : Purity of the Internal Standard (e.g., 99.9%).
Representative Results Table
Hypothetical data comparing methods for a crude batch.
| Parameter | qNMR Result | HPLC (Area %) | Interpretation |
| Purity Value | 94.2% w/w | 98.5% Area | HPLC overestimates purity by ignoring solvents/inorganics. |
| Solvent Content | 3.1% (EtOAc detected) | Not Detected | qNMR reveals residual solvent entrapment.[1] |
| Water Content | 0.5% | Not Detected | qNMR reveals moisture.[1] |
| Validation | Methyl/Isopropyl ratio = 1.01 | N/A | Internal consistency confirms structure.[1] |
Workflow Diagram
Figure 2: Step-by-step qNMR experimental workflow.
References
-
BIPM (Bureau International des Poids et Mesures). (2019).[1] Internal Standard Reference Data for qNMR. Retrieved from [Link][1]
-
Pauli, G. F., et al. (2012).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. (Contextual citation for principle of qNMR vs HPLC).
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (Standard regulatory framework for NMR).[1][5][6]
Sources
- 1. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 3. bipm.org [bipm.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
